molecular formula C7H6FNO3 B1440082 2-Fluoro-4-methoxynicotinic acid CAS No. 1190315-81-1

2-Fluoro-4-methoxynicotinic acid

Cat. No.: B1440082
CAS No.: 1190315-81-1
M. Wt: 171.13 g/mol
InChI Key: WHEHLONNPASLOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxynicotinic acid is a fluorinated pyridine derivative offered for research and development purposes. Compounds within this chemical class are frequently employed as versatile synthetic intermediates and key building blocks in medicinal chemistry. Fluorinated nicotinic acid analogues are of significant interest in the development of active pharmaceutical ingredients (APIs) and other fine chemicals due to the ability of the fluorine atom to influence the molecule's electronic properties, metabolic stability, and bioavailability . Similar compounds are used in the synthesis of nicotinic receptor agonists for neurological research and in the exploration of lipid-modulating agents . The specific methoxy and fluorine substitutions on the pyridine ring make this compound a valuable scaffold for constructing more complex molecules. Researchers utilize this family of compounds in various applications, including pharmaceutical development, agrochemical research, and as a precursor for further chemical synthesis. The product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEHLONNPASLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677786
Record name 2-Fluoro-4-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-81-1
Record name 2-Fluoro-4-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxynicotinic acid is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development. The incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[1][2] The presence of the fluorine atom at the 2-position of the pyridine ring in this compound significantly influences the compound's reactivity and potential as a pharmacophore.

Compound Identification and Core Properties

A clear identification of this compound is fundamental for its application. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

IdentifierValue
CAS Number 1190315-81-1
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
IUPAC Name 2-Fluoro-4-methoxypyridine-3-carboxylic acid
Synonyms This compound

Chemical Structure:

Caption: Chemical structure of this compound.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid[3]
Boiling Point (Predicted) 302.0 ± 37.0 °C[3]
Density (Predicted) 1.386 ± 0.06 g/cm³[3]
pKa (Predicted) 2.43 ± 0.10[3]
Storage Inert atmosphere, 2-8°C[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The proton on the pyridine ring will likely appear as a doublet, with its chemical shift influenced by the adjacent nitrogen and methoxy group. The methoxy protons will be a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the seven distinct carbon atoms.[4][5] The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. For a similar compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid carbon appears around 168.6 ppm and the carbon attached to fluorine is observed in the 160.8-163.4 ppm range, showing the strong deshielding effect of the fluorine atom.[6]

Synthesis and Reactivity

Synthesis

A definitive, published step-by-step synthesis for this compound is not widely available. However, based on synthetic strategies for structurally related fluorinated aromatic acids, a plausible route can be proposed. One common approach involves the functionalization of a pre-existing fluorinated pyridine ring. For instance, a starting material like 2-fluoro-4-methoxypyridine could undergo lithiation followed by carboxylation with carbon dioxide.

A general synthetic approach for a related compound, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and acidification to yield a mixture of isomers which are then separated.[7] A similar strategy could potentially be adapted for the synthesis of this compound.

Reactivity

The reactivity of this compound is governed by its three main functional components: the carboxylic acid, the fluorinated pyridine ring, and the methoxy group.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification and amidation. These transformations are crucial for incorporating the molecule into larger structures, such as drug candidates.

  • Fluorinated Pyridine Ring: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, although the electron-donating methoxy group at the 4-position can modulate this reactivity.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, although such reactions are generally difficult on pyridine systems.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[8] Furthermore, the electronic properties of fluorine can modulate the pKa of the molecule and improve its binding affinity to biological targets.[2]

Derivatives of fluorinated nicotinic acids are being explored in various therapeutic areas. For instance, 6-fluoronicotinic acid is used in the development of PET imaging tracers and as an intermediate for compounds targeting pancreatic cancer.[9] The unique substitution pattern of this compound makes it a promising candidate for the development of novel small molecule inhibitors and other biologically active compounds.

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May cause skin and serious eye irritation.[3]

  • Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes.[3]

  • Storage: The compound should be stored under an inert atmosphere at 2-8°C.[3]

Experimental Protocols

The following are representative protocols for common reactions involving this compound.

Protocol 1: Amide Coupling

This protocol describes a standard procedure for the formation of an amide bond using a coupling agent.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq), to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_0 Amide Coupling Workflow Start Start Dissolve Acid Dissolve 2-Fluoro-4- methoxynicotinic acid in DCM/DMF Start->Dissolve Acid Activate Add Coupling Agent (e.g., HATU) and Base (DIPEA) Dissolve Acid->Activate Stir 15-30 min Add Amine Add Primary/Secondary Amine Activate->Add Amine Monitor Monitor Reaction (TLC/LC-MS) Add Amine->Monitor Workup Aqueous Workup (Acid, Base, Brine) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: Workflow for a typical amide coupling reaction.

Protocol 2: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine this compound (1.0 eq) with a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by flash column chromatography or distillation.

G cluster_1 Fischer Esterification Workflow Start Start Mix Combine Acid with excess Alcohol Start->Mix Catalyze Add catalytic H₂SO₄ or TsOH Mix->Catalyze Heat Reflux Reaction Catalyze->Heat Monitor Monitor by TLC Heat->Monitor Neutralize Cool and perform aqueous workup (NaHCO₃) Monitor->Neutralize Reaction Complete Purify Purify by Chromatography or Distillation Neutralize->Purify Product Product Purify->Product

Caption: Workflow for a typical Fischer esterification reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in the field of drug discovery and materials science. Its unique combination of a carboxylic acid, a fluorine atom, and a methoxy group on a pyridine scaffold provides a versatile platform for the synthesis of novel compounds with tailored properties. Understanding its chemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.

References

A Technical Guide to 2-Fluoro-4-methoxynicotinic Acid: A Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Fluorinated Heterocycles

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] 2-Fluoro-4-methoxynicotinic acid (CAS No. 1190315-81-1), a functionalized pyridine derivative, represents a promising, yet largely unexplored, building block in this domain. This guide provides a comprehensive technical overview of its properties, potential synthetic routes, and proposed analytical methodologies. Given the limited publicly available data on this specific compound, this document synthesizes information from analogous fluorinated nicotinic acids to offer a foundational framework for researchers. Our objective is to equip scientists with the necessary insights to harness the potential of this molecule in their drug discovery endeavors.

Part 1: Core Chemical and Physical Characteristics

This compound is a pyridine carboxylic acid derivative. Its structure, featuring a fluorine atom at the 2-position and a methoxy group at the 4-position, presents a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive molecules.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 1190315-81-1[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [3][4]
IUPAC Name This compound[2]
Synonyms 2-Fluoro-4-methoxypyridine-3-carboxylic acid[2][3]
SMILES Code O=C(O)C1=C(F)N=CC=C1OC[5]
Storage Conditions Inert atmosphere, 2-8°C[4]

Part 2: Synthesis and Purification Strategies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted pyridine ring as a key step. The carboxylic acid functionality can be introduced via hydrolysis of a nitrile or ester precursor, or through directed ortho-metalation followed by carboxylation.

Retrosynthesis of this compound Target This compound Precursor1 2-Fluoro-4-methoxy-3-cyanopyridine Target->Precursor1 Hydrolysis Precursor2 Methyl 2-fluoro-4-methoxynicotinate Target->Precursor2 Ester Hydrolysis Precursor3 Substituted Pyridine Precursor Precursor1->Precursor3 Cyanation Precursor2->Precursor3 Esterification

Caption: Retrosynthetic analysis of this compound.

Hypothetical Synthetic Protocol

Based on general methods for the synthesis of fluorinated nicotinic acids, a plausible multi-step synthesis is outlined below.[6][7][8][9] This protocol should be considered a starting point and requires experimental optimization.

Step 1: Synthesis of a Suitable Pyridine Precursor

The synthesis could commence from a readily available dihalopyridine or a substituted aminopyridine. For instance, a nucleophilic aromatic substitution reaction on a dichloropyridine with sodium methoxide could yield a chloromethoxypyridine.

Step 2: Introduction of the Cyano Group (Nitrile Formation)

The chloro-substituent can be displaced by a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction to introduce the nitrile group, which will serve as a precursor to the carboxylic acid.

Step 3: Fluorination

Introduction of the fluorine atom at the 2-position is a critical step. If not already present in the starting material, this could potentially be achieved via a Balz-Schiemann reaction on an aminopyridine precursor or through nucleophilic fluorination using a fluoride salt on an activated pyridine ring.

Step 4: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the nitrile group to the carboxylic acid under acidic or basic conditions.

Caution: The synthesis of fluorinated organic compounds may involve hazardous reagents and reaction conditions. Appropriate safety precautions must be taken.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine at the 2-position.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic or trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, likely around 260-280 nm, which is typical for pyridine derivatives.[10][11]

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

This method is a general guideline and should be optimized for the specific instrumentation and sample matrix.

Part 4: Applications in Drug Discovery and Chemical Biology

While specific biological activities of this compound have not been reported, its structural motifs suggest several potential areas of application in drug discovery.

Rationale for Use as a Bioactive Scaffold
  • Fluorine Substitution: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to biological targets through favorable electrostatic interactions.

  • Nicotinic Acid Core: The nicotinic acid (niacin) scaffold is a well-known pharmacophore present in numerous drugs and has a recognized role in various biological processes.

  • Methoxy Group: The methoxy group can influence solubility and also serve as a handle for further chemical modification.

Potential Therapeutic Areas

Based on the activities of other fluorinated nicotinic acid derivatives and related heterocyclic compounds, this compound could be a valuable starting point for the development of novel agents in areas such as:

  • Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.

  • Inflammation and Immunology: For the design of modulators of inflammatory pathways.

  • Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.

Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of this compound is depicted below.

Biological Screening Workflow Start This compound Step1 In vitro Target-Based Assays (e.g., Kinase, Enzyme Inhibition) Start->Step1 Step2 Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Step1->Step2 Step3 ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability) Step2->Step3 Step4 Lead Optimization Step3->Step4

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific data on its synthesis and biological activity remains to be published, its structural features suggest considerable potential as a scaffold for the development of novel therapeutic agents. The proposed synthetic strategies and analytical methods in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological relevance of this intriguing compound. Further investigation into its synthesis, characterization, and biological screening is warranted to unlock its full potential in the advancement of new medicines.

References

An In-depth Technical Guide to 2-Fluoro-4-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxynicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a plausible synthetic pathway, discuss its analytical characterization, and explore the rationale behind its application in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound (also known as 2-Fluoro-4-methoxypyridine-3-carboxylic acid) is a substituted pyridine derivative. The strategic placement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid—creates a unique electronic and steric profile that is highly valuable for modulating the properties of larger drug molecules.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO₃[1][2][3]
Molecular Weight 171.13 g/mol [2][3]
CAS Number 1190315-81-1[1][2][4]
Appearance White to off-white solid[4]
Predicted Boiling Point 302.0 ± 37.0 °C[4]
Predicted Density 1.386 ± 0.06 g/cm³[4]
Predicted pKa 2.43 ± 0.10[4]
Storage Conditions Sealed in dry, inert atmosphere (Nitrogen or Argon), at 2-8°C[3][4]

The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's properties. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, impacting solubility and potential interactions with biological targets.[5][6] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design.[6]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be devised based on established organometallic and heterocyclic chemistry principles. The proposed synthesis starts from the commercially available 2-fluoro-4-methoxypyridine.

The key transformation is the introduction of a carboxylic acid group at the 3-position. This is typically achieved through a directed ortho-metalation (DoM) strategy, where a strong base is used to deprotonate the most acidic proton on the ring, followed by quenching with an electrophile, in this case, carbon dioxide.

G A 2-Fluoro-4-methoxypyridine B Lithium Diisopropylamide (LDA) in THF, -78 °C A->B Step 1: Deprotonation C Lithiation at C3 (Directed by Methoxy Group) B->C Mechanism: Most acidic proton at C3 is removed D Quenching with Solid CO₂ C->D Step 2: Carboxylation E Formation of Lithium Carboxylate D->E Mechanism: Nucleophilic attack on CO₂ F Aqueous Acidic Workup (e.g., HCl) E->F Step 3: Protonation G This compound F->G Final Product

Experimental Protocol (Proposed)

Materials:

  • 2-Fluoro-4-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Solid Carbon Dioxide (Dry Ice)

  • Hydrochloric Acid (HCl), aqueous solution

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-fluoro-4-methoxypyridine (1.0 eq) dissolved in anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong, non-nucleophilic base such as LDA (1.1 eq) in THF is added dropwise, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. This step is analogous to methods used for the functionalization of other pyridines.[7]

  • Carboxylation: Crushed solid carbon dioxide (an excess, ~3-4 eq) is added to the reaction mixture in portions. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~3-4 with dilute HCl, resulting in the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a directed metalation ensures regioselective carboxylation at the desired position, which is a well-established and reliable method in heterocyclic synthesis.[7] The acidic workup ensures the protonation of the carboxylate salt to yield the final product. Purity would be confirmed using the analytical methods described below.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. While experimental data for this specific molecule is not publicly available in the literature, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The proton at C5 would likely appear as a doublet, coupled to the fluorine at C2. The proton at C6 would also be a doublet. The methoxy protons would appear as a singlet around 3.9-4.0 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by coupling between the carbon atoms and the fluorine atom (¹³C-¹⁹F coupling).[9] The carbon directly attached to the fluorine (C2) will show a large one-bond coupling constant (¹JCF). Other carbons in the ring (C3, C4, C6) will exhibit smaller two- or three-bond couplings. The signals for the carboxyl carbon, the methoxy carbon, and the six pyridine ring carbons should all be observable.

Predicted ¹³C NMR Chemical Shifts (ppm) & Coupling
C=O (Carboxylic Acid)
C-F (C2)
C-COOH (C3)
C-OCH₃ (C4)
C5
C6
-OCH₃
(Note: Specific chemical shifts and coupling constants are predictions and require experimental verification.)
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. Using a technique like Electrospray Ionization (ESI), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.04 or the deprotonated molecule [M-H]⁻ at m/z 170.03. The exact mass measurement would confirm the elemental composition of C₇H₆FNO₃.

Infrared (IR) Spectroscopy

The IR spectrum would provide confirmation of the key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid carbonyl, around 1700-1730 cm⁻¹.

  • C-O stretching from the methoxy group and the carboxylic acid, around 1200-1300 cm⁻¹.

  • C-F stretching, typically in the 1000-1100 cm⁻¹ region.

Applications in Drug Development & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and building block for the synthesis of complex APIs. Its utility stems from the combined electronic properties of its substituents.

G cluster_0 This compound A Fluorine (at C2) - ↑ Metabolic Stability - Modulates pKa - Can form H-bonds D Target Protein Binding Pocket A->D Enhances Binding Affinity E Improved Pharmacokinetics (ADME Properties) A->E Contributes to B Carboxylic Acid (at C3) - Key binding group (H-bond donor/acceptor) - Improves aqueous solubility B->D Forms Critical Interactions B->E Contributes to C Methoxy Group (at C4) - H-bond acceptor - Influences electronics & conformation C->D Optimizes Fit C->E Contributes to

The pyridine core is a common scaffold in a vast number of approved drugs, often acting as a bioisostere for a phenyl ring but with the added benefit of a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility.[10] The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.[5][6] It can improve metabolic stability, increase binding affinity to the target protein, and fine-tune the compound's lipophilicity.

The carboxylic acid group is a primary handle for further chemical modification, most commonly for the formation of amides. Amide bond formation is a cornerstone of drug synthesis, allowing for the coupling of this building block to other fragments to assemble the final drug molecule. The carboxylic acid itself can also serve as a key interacting group, forming strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant.[4] It may be harmful if swallowed (H303) and causes eye irritation (H320).[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

  • Handling: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.[4]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][12]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[11][12]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

By understanding its synthesis, properties, and the rationale for its use, researchers can effectively leverage this compound as a valuable tool in the complex and challenging process of modern drug discovery.

References

2-Fluoro-4-methoxynicotinic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document serves as a detailed roadmap for researchers to generate, interpret, and apply this crucial data. We will delve into the theoretical underpinnings of solubility, with a particular focus on the pH-dependent nature of this acidic compound. Furthermore, this guide presents detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, empowering researchers to produce reliable and reproducible results.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound must be in solution to be absorbed and exert its pharmacological effect.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to formulation development.[2][3]

This compound (Figure 1) is a pyridinecarboxylic acid derivative. Its structure, featuring a carboxylic acid group, immediately suggests that its aqueous solubility will be highly dependent on pH.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for designing relevant solubility studies.

PropertyValueSource
CAS Number 1190315-81-1[4][5]
Molecular Formula C7H6FNO3[4][5][6]
Molecular Weight 171.13 g/mol [4][6]
Appearance White to off-white solid[4]
Predicted pKa 2.43 ± 0.10[4]

The predicted pKa of approximately 2.43 is of particular importance. This value indicates that this compound is a weak acid. The Henderson-Hasselbalch equation can be used to illustrate the relationship between pKa, pH, and the ionization state of the molecule. At a pH below its pKa, the un-ionized (less soluble) form will predominate, while at a pH above its pKa, the ionized (more soluble) form will be more prevalent. This pH-dependent solubility is a critical consideration in experimental design.[7][8][9][10]

Theoretical Framework: Understanding pH-Dependent Solubility

The solubility of an ionizable compound is governed by the equilibrium between its solid phase and its dissolved, unionized and ionized forms in solution. For a weak acid like this compound (HA), the dissolution and ionization equilibria can be represented as:

HA(solid) ⇌ HA(aqueous) HA(aqueous) + H₂O ⇌ A⁻(aqueous) + H₃O⁺

According to Le Châtelier's principle, altering the pH of the solution will shift these equilibria.[7]

  • In acidic solutions (low pH): The concentration of H₃O⁺ is high. This shifts the ionization equilibrium to the left, favoring the formation of the un-ionized form (HA). As the concentration of the un-ionized form approaches its intrinsic solubility, the overall solubility of the compound will be limited.

  • In basic solutions (high pH): The concentration of H₃O⁺ is low (and OH⁻ is high). This shifts the ionization equilibrium to the right, favoring the formation of the ionized, conjugate base (A⁻). The ionized form is generally much more soluble in water, thus increasing the overall solubility of the compound.[9][10][11]

This relationship is visually represented in the pH-solubility profile for a typical weak acid.

ph_solubility_profile pH-Solubility Profile of a Weak Acid cluster_0 pH pH Solubility Solubility pKa pKa Low Solubility (Unionized Form Dominates) Low Solubility (Unionized Form Dominates) High Solubility (Ionized Form Dominates) High Solubility (Ionized Form Dominates) point1 point2 point1->point2 point3 point2->point3 point4 point3->point4 xaxis xaxis xaxis->pH yaxis yaxis yaxis->Solubility

Caption: Idealized pH-solubility profile for a weak acid.

Experimental Determination of Solubility

Two primary types of solubility measurements are commonly employed in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with the solid phase under specific conditions of temperature, pressure, and solvent composition.[12] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (FeSSIF and FaSSIF)

  • Organic solvents for stock solutions and analytical standards (e.g., DMSO, Methanol)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Buffers: Prepare and validate the pH of all aqueous buffers to be used in the assay.

  • Compound Addition: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Solvent Addition: Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[12]

  • Equilibration: Seal the vials and place them in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer system should be prepared for accurate quantification.[14]

thermodynamic_solubility_workflow start Start: Solid Compound add_buffer Add Excess Solid to Buffer start->add_buffer incubate Incubate (24-48h) with Shaking add_buffer->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant supernatant->filter quantify Quantify by HPLC or LC-MS/MS filter->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[13][15] This method is faster and more amenable to high-throughput screening formats, making it valuable in early drug discovery.[16]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[16][17]

  • Compound Addition: Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[18]

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[13]

  • Precipitate Detection/Quantification:

    • Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer.[1]

    • Direct UV/LC-MS: Filter the solutions to remove precipitate and then quantify the concentration of the dissolved compound in the filtrate using a UV plate reader or by LC-MS/MS.[13][17]

kinetic_solubility_workflow start Start: DMSO Stock Solution dispense Dispense Stock into 96-well Plate start->dispense add_buffer Add Aqueous Buffer dispense->add_buffer incubate Incubate (1-2h) with Shaking add_buffer->incubate detect Detect/Quantify Soluble Compound incubate->detect end End: Kinetic Solubility Value detect->end

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Presentation

Solubility data should be presented clearly and concisely, typically in a tabular format. It is essential to report the specific conditions under which the measurements were made, including the solvent system, pH, temperature, and incubation time.

Example Data Table:

Assay TypeSolvent SystempHTemperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
ThermodynamicPBS7.42548Experimental ValueCalculated Value
ThermodynamicSGF1.23748Experimental ValueCalculated Value
KineticPBS7.4252Experimental ValueCalculated Value

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine this critical parameter. The acidic nature of the molecule, as indicated by its predicted pKa, underscores the importance of evaluating its solubility across a physiologically relevant pH range. By employing the robust methodologies outlined herein, scientists in drug discovery and development can generate high-quality, reliable solubility data to inform decision-making, guide formulation strategies, and ultimately contribute to the successful advancement of new therapeutic agents.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxynicotinic acid, a halogenated pyridine derivative, is an important building block in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable synthon for creating novel therapeutic agents. However, as with any specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to offer a comprehensive, field-proven framework for its safe utilization.

Physicochemical and Hazard Profile

PropertyDataSource
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1][2]
Appearance White to off-white solid[3]
Predicted Boiling Point 302.0 ± 37.0 °C[3]
Predicted Density 1.386 ± 0.06 g/cm³[3]
Predicted pKa 2.43 ± 0.10[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Anticipated Hazards:

Based on data for analogous compounds such as 2-fluoro-4-methylbenzoic acid and 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, the primary hazards associated with this compound are:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[4][5]

  • Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[4][5]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust or powder.[4][5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls:
  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.[6]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves are required. While specific compatibility data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for handling pyridine derivatives. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is advisable.[4]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with this compound.

Handling:
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust. Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling.[4]

  • Use only in a well-ventilated area, preferably a fume hood.[4]

  • Keep away from sources of ignition.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from incompatible substances such as strong oxidizing agents.[7]

  • Store at the recommended temperature of 2-8°C.[3]

  • The storage area should be clearly marked, and access restricted to authorized personnel.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of a comprehensive safety plan.

First-Aid Measures:
  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Contain: Prevent further spread of the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[4]

  • Neutralize (if applicable): For acidic compounds, neutralization with a weak base may be appropriate, but this should only be done by trained personnel.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste container and any contaminated materials in accordance with local, state, and federal regulations.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research environment.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures a1 Review SDS/Safety Info a2 Don Appropriate PPE a1->a2 b1 Work in Fume Hood a2->b1 b2 Weigh/Transfer Compound b1->b2 b3 Conduct Reaction b2->b3 c1 Decontaminate Glassware/Surfaces b3->c1 c2 Properly Store Compound c1->c2 c3 Dispose of Waste c1->c3 d1 Spill Occurs e1 Follow Spill Protocol d1->e1 Contain & Clean d2 Exposure Occurs e2 Follow First-Aid Measures d2->e2 Decontaminate & Seek Medical Aid

Caption: Safe handling workflow diagram.

Conclusion

While this compound is a valuable tool in drug discovery, its potential hazards necessitate a culture of safety and adherence to rigorous handling protocols. By understanding its anticipated hazard profile, implementing appropriate engineering and administrative controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. The causality behind these protocols is rooted in the fundamental principles of chemical safety: minimizing exposure, containing hazards, and preparing for contingencies. This self-validating system of protocols ensures a safer research environment for all.

References

The Emerging Potential of 2-Fluoro-4-methoxynicotinic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of innovation. The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged scaffold present in numerous therapeutic agents. Its derivatization has yielded compounds with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of fluorine into drug candidates has become a powerful strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets.[4][5][6] This guide provides a deep technical analysis of 2-Fluoro-4-methoxynicotinic acid (CAS: 1190315-81-1), a molecule at the intersection of these two pivotal concepts. While direct biological data on this specific compound is nascent, this whitepaper will synthesize data from structurally related analogs to forecast its potential activities, propose mechanisms of action, and provide robust experimental protocols for its investigation.

Physicochemical Profile and Synthetic Strategy

The unique substitution pattern of this compound—a fluorine atom ortho to the carboxylic acid and a methoxy group at the 4-position—is predicted to significantly influence its biological behavior.

Predicted Physicochemical Properties

The fluorine atom, with its high electronegativity, is expected to lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, potentially altering its interaction with target proteins and improving cell permeability.[6][7] The methoxy group can participate in hydrogen bonding and may influence the molecule's conformation and solubility. The combination of these substituents likely impacts lipophilicity, a critical parameter for pharmacokinetics, in a complex, context-dependent manner.[8]

PropertyValue / PredictionSource / Rationale
CAS Number 1190315-81-1[9][10][11]
Molecular Formula C₇H₆FNO₃[10][12]
Molecular Weight 171.13 g/mol [11][12]
Predicted pKa Lower than nicotinic acidThe electron-withdrawing nature of fluorine is known to decrease the pKa of adjacent functional groups.[5]
Predicted Lipophilicity (logP) Moderately lipophilicFluorine can increase or decrease lipophilicity depending on its position; the methoxy group generally increases it.[8] Experimental determination is required.
Metabolic Stability Potentially enhancedThe C-F bond is exceptionally strong and can block sites of oxidative metabolism by cytochrome P450 enzymes.[6]
Plausible Synthetic Pathway

While specific synthesis routes for this compound are not widely published, a plausible approach can be inferred from the synthesis of related compounds, such as 2-fluoro-4-nitrobenzoic acid.[13] A potential route could involve the oxidation of a corresponding substituted toluene or benzaldehyde, a common method for forming carboxylic acids.[13][14]

Synthetic_Pathway A Substituted 2-Fluoro-4-methoxytoluene C This compound A->C Oxidation B Oxidizing Agent (e.g., KMnO4, CrO3) B->C

Caption: Plausible synthetic route via oxidation.

Part 1: Predicted Biological Activity & Therapeutic Potential

Based on the extensive literature on nicotinic acid derivatives and fluorinated heterocycles, we can project several promising avenues of biological activity for this compound.

Anti-Inflammatory and Analgesic Potential

Numerous derivatives of the nicotinic acid scaffold have demonstrated significant anti-inflammatory activity.[1][2] Studies have shown that these compounds can inhibit the production of key inflammatory mediators.

  • Rationale: Novel synthesized nicotinic acid derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1] Some have also been found to inhibit cyclooxygenase (COX) enzymes, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The specific substitutions on this compound may fine-tune this activity, potentially leading to a potent and selective anti-inflammatory agent with an improved safety profile.

Anticancer Activity

The application of fluorinated nicotinic acid derivatives in oncology is an active area of research.

  • Rationale:

    • HIF-1α Inhibition: Certain (aryloxyacetylamino)-nicotinic acid analogs have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[15] HIF-1α is a transcription factor that is overexpressed in many cancers and plays a critical role in tumor survival, angiogenesis, and metastasis. By inhibiting HIF-1α, a compound could effectively starve tumors of their blood supply and hinder their growth.

    • Kinase Inhibition: The broader class of resorcylic acid lactones, which share some structural motifs with substituted aromatics, are known to inhibit key signaling kinases like MEK.[16] The electronic properties conferred by the fluoro and methoxy groups could facilitate binding to the ATP pocket of various kinases implicated in cancer progression.

    • Direct Cytotoxicity: Derivatives of 6-Fluoronicotinic acid have been investigated for treating pancreatic cancer, suggesting the scaffold is amenable to developing cytotoxic agents.[17]

HIF1a_Pathway cluster_0 Hypoxic Cell Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α (alpha subunit) Hypoxia->HIF1a Stabilizes HIF1_complex Active HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (beta subunit) HIF1b->HIF1_complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE Binds to TargetGenes Target Gene Expression (VEGF, EPO, etc.) HRE->TargetGenes Activates Angiogenesis Angiogenesis & Tumor Survival TargetGenes->Angiogenesis Inhibitor 2-Fluoro-4-methoxy- nicotinic acid (Hypothesized) Inhibitor->HIF1a Inhibits Stabilization

Caption: Hypothesized inhibition of the HIF-1α signaling pathway.
Antimicrobial and Antitubercular Activity

Nicotinic acid and its derivatives have a long history of investigation as antimicrobial agents.[2][3]

  • Rationale: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] Furthermore, related structures like 2-Fluoro-4-methoxybenzoic acid have demonstrated antimicrobial properties against both bacteria and fungi.[19] The unique electronic and steric profile of this compound could allow it to effectively inhibit essential microbial enzymes or disrupt cell wall integrity, making it a candidate for further development as an antibacterial or antifungal agent. Specific derivatives of fluorinated amides have also shown potent activity against Mycobacterium tuberculosis.[20]

Application in PET Imaging

Fluorinated building blocks are critical for the synthesis of tracers for Positron Emission Tomography (PET) imaging.[17]

  • Rationale: The fluorine atom on the pyridine ring is an ideal site for introducing the positron-emitting isotope Fluorine-18 (¹⁸F). An ¹⁸F-labeled version of this compound or its downstream derivatives could be developed as a novel PET tracer. Depending on its biological target, this could allow for non-invasive visualization and quantification of processes like neuroinflammation, tumor metabolism, or receptor occupancy in vivo, aiding in early disease diagnosis and monitoring treatment response.[6]

Part 2: Experimental Protocols for Biological Validation

To empirically test the hypothesized activities, a structured, multi-tiered screening approach is recommended. The following protocols provide a self-validating system for initial assessment.

Workflow for Initial Biological Screening

Screening_Workflow cluster_assays Tier 1: In Vitro Screening cluster_followup Tier 2: Mechanism of Action & Lead ID start This compound (Test Compound) assay1 Cytotoxicity Assay (MTT on Cancer & Normal Cells) start->assay1 assay2 Anti-inflammatory Assay (Griess & ELISA on RAW 264.7) start->assay2 assay3 Antimicrobial Assay (MIC via Broth Microdilution) start->assay3 moa Mechanism of Action Studies (e.g., HIF-1α Reporter Assay) assay1->moa If Selective Cytotoxicity assay2->moa If Active lead_id Identification as a 'Hit' Compound assay3->lead_id If Potent moa->lead_id

Caption: A tiered workflow for initial biological screening.
Detailed Protocol: Anti-Inflammatory Activity Screening

This protocol is adapted from methodologies used to evaluate novel nicotinic acid derivatives.[1]

Objective: To determine if this compound can inhibit the production of inflammatory mediators in activated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating: Seed 1.5 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Ibuprofen).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Leave one set of untreated cells as a negative control.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Incubate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add MTT reagent to the remaining cells in the plate to assess if the observed effects are due to cytotoxicity.

    • Incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance according to standard protocols.

Detailed Protocol: HIF-1α Inhibition Screening

This protocol describes a cell-based reporter assay to screen for inhibitors of HIF-1 activation.[15]

Objective: To assess the ability of the test compound to inhibit hypoxia-induced HIF-1 transcriptional activity.

Cell Line: A human cancer cell line (e.g., Hep3B, AGS) stably transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE).

Methodology:

  • Cell Plating: Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Hypoxic Induction: Place the plate in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 16-24 hours. A parallel plate should be kept in a normoxic (21% O₂) incubator as a control.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (which can be measured in a parallel plate using an MTT or CellTiter-Glo assay).

    • Calculate the percent inhibition of hypoxia-induced luciferase expression for each compound concentration.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecular scaffold. By leveraging established principles of medicinal chemistry and drawing parallels from closely related analogs, a strong rationale emerges for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The fluorine substitution not only offers a route to enhanced pharmacokinetic properties but also positions this molecule as a prime candidate for development into an ¹⁸F-labeled PET imaging agent.

The immediate path forward requires the execution of the validation protocols outlined in this guide. Should "hit" activity be confirmed in any of these primary screens, subsequent steps should include:

  • Lead Optimization: Synthesis of a focused library of analogs to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets (e.g., enzyme inhibition kinetics, binding assays).

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess drug-like properties.

  • In Vivo Efficacy Studies: Testing promising lead compounds in relevant animal models of inflammation, cancer, or infection.

This systematic approach will clarify the therapeutic potential of this compound and pave the way for its development into a next-generation therapeutic or diagnostic tool.

References

An In-Depth Technical Guide to 2-Fluoro-4-methoxynicotinic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine and Methoxy Moieties in Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework, particularly nicotinic acid (Vitamin B3), serves as a foundational scaffold for a multitude of therapeutic agents.[1] The strategic functionalization of this core structure is a key driver in the discovery of novel drugs with enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, high-potential subclass: 2-Fluoro-4-methoxynicotinic acid and its derivatives.

The incorporation of a fluorine atom at the 2-position and a methoxy group at the 4-position of the nicotinic acid ring is not arbitrary. Each substitution imparts distinct and often synergistic physicochemical properties to the molecule. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering pKa and forming key hydrogen bonds.[2] The methoxy group, a well-known bioisostere, can enhance solubility, modulate electronic properties, and serve as a crucial interaction point within a protein's binding pocket.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential biological applications of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

Physicochemical Properties and Structural Rationale

The unique arrangement of substituents in this compound creates a distinct electronic and steric profile. The electron-withdrawing fluorine atom at the 2-position decreases the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in drug design to minimize off-target effects related to basicity. The methoxy group at the 4-position acts as an electron-donating group through resonance, which can influence the reactivity of the pyridine ring and provide a handle for specific interactions with biological targets.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight171.13 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (acidic)~3.5 - 4.5The carboxylic acid provides a key site for salt formation and interaction with biological targets.
pKa (basic)~1.0 - 2.0Reduced basicity of the pyridine nitrogen can decrease off-target interactions.
cLogP~1.0 - 1.5Indicates a favorable balance between solubility and lipophilicity for membrane permeability.

Note: The values in the table are estimations based on the structure and may vary from experimental values.

Synthetic Strategies for the this compound Core

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible and robust synthetic route can be designed by combining established methodologies for the synthesis of functionalized pyridines and nicotinic acids. The following proposed synthesis illustrates a logical pathway.

Proposed Synthetic Workflow

Synthetic_Workflow Start 4-Chloro-2-fluoropyridine Step1 Methoxylation (NaOMe, MeOH) Start->Step1 Intermediate1 2-Fluoro-4-methoxypyridine Step1->Intermediate1 Step2 Directed Ortho-Metalation (LDA or n-BuLi) Intermediate1->Step2 Intermediate2 Lithiation at C3 Step2->Intermediate2 Step3 Carboxylation (CO2 (s)) Intermediate2->Step3 Step4 Acidic Workup (H3O+) Step3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-methoxypyridine

  • Reaction Setup: To a solution of 4-chloro-2-fluoropyridine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 2-fluoro-4-methoxypyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-4-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by pouring the mixture onto an excess of crushed dry ice (solid CO2).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Add water and acidify to pH 3-4 with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Derivatization and Analog Synthesis

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and more complex heterocyclic systems.

Amide Synthesis Workflow

Amide_Synthesis Start This compound Step1 Activation (e.g., SOCl2, HATU) Start->Step1 Intermediate1 Acyl Chloride or Activated Ester Step1->Intermediate1 Step2 Amine Coupling (R1R2NH, Base) Intermediate1->Step2 Product 2-Fluoro-4-methoxy- nicotinamide Derivative Step2->Product

Caption: General workflow for the synthesis of amide derivatives.

Protocol: Synthesis of a Representative Amide Derivative
  • Acid Chloride Formation: Suspend this compound (1.0 eq) in thionyl chloride (SOCl2, excess) and add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amine Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF. Cool the solution to 0 °C and add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction and Purification: Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Potential Biological Targets and Therapeutic Applications

While specific biological data for this compound derivatives are not extensively published, the structural motifs suggest potential activity against several important classes of biological targets.

  • Nicotinic Acetylcholine Receptors (nAChRs): As analogs of nicotinic acid, these compounds are prime candidates for modulating the activity of nAChRs.[3] Fluorinated analogs of epibatidine, another nicotinic agonist, have shown potent antagonist activity.[3] The 2-fluoro and 4-methoxy substituents could confer subtype selectivity, a critical factor in developing therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain types of pain and addiction.

  • G-Protein Coupled Receptors (GPCRs): Nicotinic acid is the endogenous ligand for the G-protein coupled receptor GPR109a (also known as the high-affinity niacin receptor), which is involved in lipid metabolism.[2] Fluorinated pyrazole acids have been shown to be potent agonists of GPR109a.[2] Derivatives of this compound could be explored as novel agonists or antagonists of this receptor for the treatment of dyslipidemia.

  • Enzyme Inhibition: The pyridine carboxylic acid scaffold is present in numerous enzyme inhibitors.[1] The specific electronic properties of the this compound core could be exploited to design inhibitors for various enzymes, including kinases, phosphodiesterases, and metabolic enzymes.

  • PET Imaging Agents: The incorporation of fluorine makes these derivatives suitable for labeling with the positron-emitting isotope fluorine-18 (¹⁸F).[4][5] [¹⁸F]Fluoronicotinic acid has been used as a prosthetic group for radiolabeling biomolecules for Positron Emission Tomography (PET) imaging.[4][5] Thus, ¹⁸F-labeled this compound derivatives could be developed as novel PET tracers for imaging nAChRs, GPR109a, or other targets in vivo.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this scaffold.

SAR_Logic cluster_R1 R1 (Carboxylic Acid Modification) cluster_R2 R2 (Pyridine Ring Substitution) Core This compound Scaffold R1_Amide Amide Derivatives (Modulate H-bonding, solubility) Core->R1_Amide Derivatization R1_Ester Ester Prodrugs (Improve permeability) Core->R1_Ester Derivatization R1_Heterocycle Bioisosteric Replacements (e.g., tetrazole) Core->R1_Heterocycle Derivatization R2_Position5 Substitution at C5 (Explore steric/electronic effects) Core->R2_Position5 Analogs R2_Position6 Substitution at C6 (Influence potency/selectivity) Core->R2_Position6 Analogs

Caption: Key areas for structure-activity relationship exploration.

  • Modification of the Carboxylic Acid:

    • Amides: Converting the carboxylic acid to a diverse library of primary, secondary, and tertiary amides can systematically probe hydrogen bonding interactions and steric tolerance within the target's binding site.

    • Esters: Ester derivatives can serve as prodrugs, potentially improving oral bioavailability and cell permeability.

    • Bioisosteres: Replacing the carboxylic acid with bioisosteric groups such as tetrazoles can alter the acidity and metabolic stability of the molecule.

  • Substitution on the Pyridine Ring:

    • Positions 5 and 6: Introducing small alkyl, halo, or cyano groups at the 5- and 6-positions can fine-tune the electronic properties and steric profile of the scaffold, potentially leading to enhanced potency and selectivity.

  • Modification of the Methoxy Group:

    • Alkoxy Analogs: Varying the length and branching of the alkoxy chain (e.g., ethoxy, isopropoxy) can explore hydrophobic interactions in the binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents and molecular probes. The strategic combination of a fluorine atom and a methoxy group on the nicotinic acid core provides a unique set of physicochemical properties that can be exploited for enhanced biological activity and improved pharmacokinetic profiles. The synthetic routes, while requiring multi-step procedures, are based on well-established and reliable chemical transformations.

Future research in this area should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a panel of relevant biological targets, particularly nAChRs and GPR109a. In-depth SAR studies, guided by computational modeling, will be instrumental in optimizing the potency, selectivity, and drug-like properties of these compounds. Furthermore, the development of ¹⁸F-labeled analogs for PET imaging could provide invaluable tools for preclinical and clinical research, enabling the non-invasive study of target engagement and biodistribution. The exploration of this versatile scaffold holds significant promise for advancing the fields of neuropharmacology, metabolic disease, and molecular imaging.

References

Methodological & Application

synthesis of Nav1.8 inhibitors using 2-Fluoro-4-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Potent and Selective Nav1.8 Inhibitors Utilizing 2-Fluoro-4-methoxynicotinic Acid

Abstract

The voltage-gated sodium channel Nav1.8 is a genetically and pharmacologically validated target for the treatment of acute and chronic pain.[1][2][3] Its preferential expression in peripheral nociceptors presents a strategic opportunity for developing non-opioid analgesics with a reduced risk of central nervous system and cardiovascular side effects.[4][5] This application note provides a detailed protocol for the synthesis of novel Nav1.8 inhibitors, employing this compound as a key building block. The strategic incorporation of fluorine is a well-established method in modern drug discovery to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles.[6][7][8] We will detail a robust amide coupling strategy, explain the causal reasoning behind each step, and present a framework for characterization and validation, providing researchers with a comprehensive guide for developing next-generation pain therapeutics.

Introduction: The Rationale for Targeting Nav1.8 with Fluorinated Scaffolds

Pain management remains a significant challenge in modern medicine, underscored by the ongoing opioid crisis. The Nav1.8 channel is pivotal for the transmission of pain signals in the peripheral nervous system.[4] Consequently, selective inhibitors of Nav1.8 are highly sought after as a non-addictive therapeutic alternative. Recent advancements have led to promising clinical candidates, demonstrating the viability of this target.[4][9]

The design of effective inhibitors hinges on the careful selection of chemical scaffolds. Fluorinated heterocyclic compounds, such as derivatives of nicotinic acid, have emerged as particularly valuable starting points.[10] The introduction of a fluorine atom can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can extend the drug's half-life.[11]

  • Binding Affinity: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, potentially leading to more favorable interactions with the target protein.[8]

  • Membrane Permeability: Strategic fluorination can modulate lipophilicity, which is critical for oral bioavailability and penetration to the site of action.[6][8]

This compound is an exemplary building block that combines these benefits. Its pyridine core is a versatile scaffold, the fluorine atom provides the aforementioned advantages, and the carboxylic acid group serves as a reliable handle for amide bond formation, a cornerstone of medicinal chemistry synthesis.

Overall Synthetic Workflow

The synthesis follows a logical and well-established pathway in medicinal chemistry: activation of a carboxylic acid followed by coupling with a desired amine. This approach is modular, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling & Isolation A 2-Fluoro-4-methoxy- nicotinic Acid B Activated Intermediate (e.g., Acyl Chloride or Active Ester) A->B Activation (SOCl₂, HATU, etc.) D Crude Product B->D Amide Bond Formation (Base, Solvent) C Amine Coupling Partner (R-NH₂) C->D E Purified Nav1.8 Inhibitor D->E Purification (Chromatography)

Caption: High-level workflow for the synthesis of Nav1.8 inhibitors.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Nav1.8 inhibitor, (RS)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)-2-fluoro-4-methoxynicotinamide, via an amide coupling reaction.

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberSupplierPurity
This compound1190315-81-1Commercial[12][13][14][15]>97%
(RS)-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine209530-74-1Commercial>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1Commercial>98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5Commercial>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2Commercial>99.8%
Dichloromethane (DCM), anhydrous75-09-2Commercial>99.8%
Ethyl Acetate (EtOAc)141-78-6CommercialHPLC Grade
Hexanes110-54-3CommercialHPLC Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Lab Prepared-
Brine7647-14-5Lab Prepared-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9Commercial-
Silica Gel7631-86-9Commercial230-400 mesh

Step-by-Step Synthesis Procedure

Caption: Reaction scheme for amide coupling. (Note: A placeholder image is used for the final product structure as it is a hypothetical example for this protocol.)

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.84 mmol, 1.0 equiv.).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Stir at room temperature (approx. 25 °C) until the solid is fully dissolved.

    • Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the coupling reaction without interfering. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate and the coupling reagent.

  • Amine Addition and Coupling Activation:

    • To the solution, add (RS)-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine (1.20 g, 5.84 mmol, 1.0 equiv.).

    • Next, add N,N-Diisopropylethylamine (DIPEA) (3.06 mL, 17.5 mmol, 3.0 equiv.).

    • Finally, add HATU (2.67 g, 7.01 mmol, 1.2 equiv.) portion-wise over 2 minutes. The reaction may exotherm slightly.

    • Causality: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid into an activated O-acylisourea ester, which is highly reactive towards the amine. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt byproduct and maintain a basic pH, which is optimal for the nucleophilic attack by the amine. Using a slight excess of HATU ensures complete activation of the carboxylic acid.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting carboxylic acid.

    • Trustworthiness: In-process monitoring is a self-validating step. The reaction is considered complete upon the disappearance of the limiting reagent (in this case, the starting acid).

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated aq. NaHCO₃, 50 mL of water, and 50 mL of brine.

    • Causality: The aqueous work-up removes the water-soluble DMF, excess DIPEA, and HATU byproducts. The NaHCO₃ wash removes any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Purify the crude material via flash column chromatography on silica gel.

  • Stationary Phase: Silica Gel (approx. 50 g).

  • Mobile Phase: A gradient of 10% to 50% Ethyl Acetate in Hexanes.

  • Collect fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure product.

Expected Results & Characterization

The protocol is designed to be high-yielding and produce a product of high purity, suitable for biological screening.

ParameterExpected Value
Product Name (RS)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)-2-fluoro-4-methoxynicotinamide
Appearance White to off-white solid
Yield 80-90%
Purity (LC-MS) >95%
Mass Spec (ESI+) Expected m/z: 359.11 [M+H]⁺
¹H NMR Spectra should be consistent with the proposed structure, showing characteristic peaks for aromatic and aliphatic protons.
¹⁹F NMR Should show two distinct signals: one for the fluoro-pyridine and one for the trifluoromethoxy group.
Comparative Biological Activity (Hypothetical Data)

The goal of synthesizing selective inhibitors is to achieve high potency for Nav1.8 while minimizing activity against other isoforms, particularly Nav1.5 (cardiac) and Nav1.7 (another pain target).

CompoundNav1.8 IC₅₀ (nM)[1]Nav1.5 IC₅₀ (nM)Nav1.7 IC₅₀ (nM)Selectivity (vs. Nav1.5)
Synthesized Product (Hypothetical)45>10,000>5,000>220-fold
Reference Compound 2c [1]50.18>10,000>10,000>200-fold

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive coupling reagent (hydrolyzed HATU); insufficient base.Use fresh, anhydrous solvents and reagents. Ensure 3 equivalents of DIPEA are used.
Low Yield Incomplete reaction; loss of product during work-up (e.g., emulsion formation).Allow reaction to run longer (monitor by LC-MS). During work-up, add more brine to break emulsions.
Impure Product Co-elution of byproducts during chromatography.Use a shallower gradient for column chromatography. Consider reverse-phase HPLC for final polishing if needed.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a novel Nav1.8 inhibitor using this compound. The described amide coupling strategy is highly efficient and versatile, enabling researchers to readily synthesize a diverse range of analogues for SAR exploration. The strategic use of this fluorinated building block is a key step toward the development of potent, selective, and metabolically stable non-opioid analgesics to address the significant unmet need in pain management.

References

The Strategic Utility of 2-Fluoro-4-methoxynicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] When integrated into heterocyclic systems, such as the pyridine ring, these effects are often amplified, leading to the development of highly effective and specific therapeutic agents. This guide focuses on a particularly valuable building block at the intersection of these two design principles: 2-Fluoro-4-methoxynicotinic acid .

This versatile scaffold offers medicinal chemists a trifecta of strategically positioned functional groups: a carboxylic acid poised for diverse coupling reactions, a fluorine atom to modulate electronic properties and metabolic fate, and a methoxy group that can influence solubility and serve as a key interaction point with biological targets. These attributes have positioned this compound as a valuable starting material in the synthesis of a new generation of kinase inhibitors and other targeted therapies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and insights into the strategic application of this compound in contemporary drug discovery programs.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization.

PropertyValueSource
CAS Number 1190315-81-1--INVALID-LINK--
Molecular Formula C₇H₆FNO₃--INVALID-LINK--
Molecular Weight 171.13 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solidGeneric
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and aqueous base.Generic

The reactivity of this compound is dominated by the interplay of its three key functional groups:

  • Carboxylic Acid: This group is the primary handle for synthetic elaboration, readily participating in amide bond formation, esterification, and reduction. Its acidity is influenced by the electron-withdrawing fluorine atom.

  • 2-Fluoro Substituent: The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), although this is less facile than with a nitro or cyano group. More importantly, it can serve as a key binding element in protein-ligand interactions and blocks a potential site of metabolism.

  • 4-Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of certain reactions and provides a hydrogen bond acceptor.

Synthesis of this compound

While commercially available, understanding the synthesis of this building block can be valuable for process development and the preparation of analogs. A plausible and efficient synthetic route involves the directed ortho-metalation of a suitable pyridine precursor followed by carboxylation.

A general, two-step approach is outlined below, based on established methodologies for the functionalization of pyridine rings.[3][4]

Step 1: Directed ortho-Metalation of 2-Fluoro-4-methoxypyridine

The synthesis commences with the regioselective deprotonation of 2-fluoro-4-methoxypyridine at the C3 position. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial for achieving high regioselectivity. The fluorine and methoxy groups direct the deprotonation to the C3 position.

Step 2: Carboxylation

The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO₂) or by bubbling CO₂ gas through the reaction mixture, to install the carboxylic acid functionality. Acidic workup protonates the carboxylate to yield the final product.

Synthesis Start 2-Fluoro-4-methoxypyridine Intermediate 3-Lithio-2-fluoro-4-methoxypyridine Start->Intermediate 1. LDA or LTMP, THF, -78 °C Product This compound Intermediate->Product 2. CO2 (s) 3. H3O+ workup

Caption: Plausible synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. The carboxylic acid allows for the introduction of various amine-containing fragments that can be tailored to interact with specific residues in the kinase active site, while the fluorinated pyridine core can occupy the hinge-binding region.

Case Study: Building Blocks for Novel Therapeutic Agents

While direct incorporation into an FDA-approved drug is not yet prominently documented, the structural motif of fluorinated (alkoxy)aryl carboxylic acids is prevalent in numerous clinical candidates and approved medicines. For instance, derivatives of 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acids have been patented for the treatment of transthyretin amyloidosis, highlighting the therapeutic potential of this class of compounds.[5] The principles guiding the synthesis of such molecules are directly applicable to this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and critical transformations involving this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general and robust method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification Acid This compound Coupling EDC, HOBt Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Extraction EtOAc Extraction Aqueous Wash Coupling->Extraction Base DIPEA or TEA Base->Coupling Solvent Anhydrous DMF, 0 °C to RT Solvent->Coupling Purification Column Chromatography Extraction->Purification Product Amide Product Purification->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

To further diversify the scaffold, the fluorine at the 2-position can be displaced under certain conditions, or a bromo- or iodo- analog can be synthesized to participate in palladium-catalyzed cross-coupling reactions. This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-4-methoxynicotinic acid derivative with an arylboronic acid.

Materials:

  • 2-Bromo-4-methoxynicotinic acid ester (e.g., methyl or ethyl ester)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser or microwave reactor

Procedure:

  • To a reaction vessel, add the 2-bromo-4-methoxynicotinic acid ester (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.10 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If the ester protecting group needs to be removed, proceed with saponification (e.g., LiOH in THF/water).

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification HaloPyridine 2-Bromo-4-methoxynicotinic acid ester Catalyst Pd Catalyst HaloPyridine->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Filtration Celite Filtration Catalyst->Filtration Base Inorganic Base Base->Catalyst Solvent Degassed Solvent, Heat Solvent->Catalyst Extraction Organic Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a high-value, versatile building block for medicinal chemistry. Its strategic combination of a reactive carboxylic acid handle, a metabolically robust and electronically influential fluorine atom, and a methoxy group provides a powerful platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this scaffold in their drug discovery endeavors. As the demand for more specific and effective targeted therapies continues to grow, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Application Notes & Protocols: Strategic Amide Bond Formation Using 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug discovery. The 2-fluoro-4-methoxynicotinic acid scaffold is a privileged building block, incorporating a fluorine atom to modulate physicochemical properties and a pyridine core common in bioactive molecules. This document provides an in-depth guide to the reaction of this compound with various amines to form the corresponding amides. We will explore the underlying mechanisms of common coupling strategies, present detailed, field-proven protocols for both carbodiimide and uronium-based coupling agents, and offer insights into reaction optimization, analysis, and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Nicotinic Amides

The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of a fluorine atom, as seen in this compound, can significantly enhance a molecule's properties by altering its lipophilicity, metabolic fate, and binding affinity to target proteins. The formation of an amide bond from this carboxylic acid is a critical step in the synthesis of novel chemical entities. This reaction, while common, requires careful selection of reagents and conditions to ensure high yield, purity, and minimal side-product formation, especially when dealing with complex or sensitive substrates.

This guide focuses on two of the most reliable and widely adopted methods for this transformation:

  • EDC/HOBt Coupling: A classic, cost-effective method utilizing a water-soluble carbodiimide.

  • HATU Coupling: A modern, highly efficient method employing a uronium-based reagent, often superior for challenging or sterically hindered substrates.

Understanding the causality behind reagent choice and procedural steps is paramount for successful and reproducible synthesis.

The Mechanism of Amide Coupling: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to decomposition. Therefore, the reaction is almost universally mediated by "coupling agents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

The general process involves two key steps:

  • Activation: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester).

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate, displacing the leaving group to form the stable amide bond.

Additives like 1-Hydroxybenzotriazole (HOBt) are often included. They react with the initial activated intermediate to form an HOBt-ester. This new intermediate is still highly reactive towards amines but is more stable and less prone to side reactions, such as racemization, than the initial O-acylisourea formed by carbodiimides.[1][2][3]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) Acid->ActivatedIntermediate + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedIntermediate Amide R-CO-NH-R' (Amide Product) ActivatedIntermediate->Amide + Amine Byproduct Byproduct ActivatedIntermediate->Byproduct ActiveEster Active Ester (HOBt-Ester) ActivatedIntermediate->ActiveEster + HOBt Amine R'-NH2 (Amine) Amine->Amide HOBt Additive (e.g., HOBt) HOBt->ActiveEster ActiveEster->Amide + Amine

Caption: General mechanism of amide bond formation.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and widely used method suitable for a broad range of amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble, facilitating purification via aqueous workup.[2][4]

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsPurpose
This compound171.131.0Carboxylic acid substrate
Amine SubstrateVaries1.1 - 1.2Nucleophile
EDC·HCl191.701.2 - 1.5Coupling Agent
HOBt·H₂O153.141.2Additive to suppress side reactions
Diisopropylethylamine (DIPEA) or Et₃N129.242.0 - 3.0Non-nucleophilic base
Anhydrous DMF or DCM--Reaction Solvent
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate volume of anhydrous solvent (e.g., DMF or DCM, aiming for a concentration of 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add HOBt·H₂O (1.2 eq), the amine substrate (1.1 eq), and DIPEA (2.5 eq). Stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

  • Initiation: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

Application Notes and Protocols for Amide Coupling with 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] The unique structural and electronic properties of 2-Fluoro-4-methoxynicotinic acid (C₇H₆FNO₃) make it an increasingly important building block in the design of novel therapeutics. The presence of a fluorine atom and a methoxy group on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

This document provides a detailed guide to performing amide coupling reactions with this compound, offering insights into the selection of appropriate coupling reagents, reaction optimization, and product purification. We present two robust protocols utilizing common and highly efficient coupling agents: HATU and EDC/HOBt. The causality behind experimental choices is explained to empower researchers to adapt these protocols to a variety of amine substrates.

Physicochemical Properties and Reactivity Considerations

This compound is a substituted pyridine carboxylic acid. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom can decrease the nucleophilicity of the carboxylate, potentially making activation more challenging compared to electron-rich carboxylic acids. Conversely, the methoxy group is electron-donating, which can partially offset this effect. Understanding these electronic influences is crucial for selecting the optimal coupling strategy.

Key Properties:

  • CAS Number: 1190315-81-1[3][4][5][6]

  • Molecular Formula: C₇H₆FNO₃[5][6]

  • Molecular Weight: 171.13 g/mol [6]

  • Synonyms: 2-Fluoro-4-methoxypyridine-3-carboxylic acid[5][6]

Choosing the Right Coupling Reagent

The selection of a coupling reagent is critical for achieving high yields and purity. For an electron-deficient acid like this compound, powerful activating agents are often preferred.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient aminium-based coupling reagent known for fast reaction rates and low racemization, particularly in peptide synthesis.[7][8][9] It is often the reagent of choice for challenging couplings.[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method.[10][11] HOBt is added to suppress racemization and improve efficiency by forming a more reactive HOBt-ester intermediate.[10][11]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are less nucleophilic, due to the high reactivity of the OAt-active ester formed with HATU.[7][12]

Reaction Mechanism Overview

The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: The carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7][12]

  • Nucleophilic Acyl Substitution: The amine nucleophile then attacks the activated ester to form the desired amide bond, regenerating HOAt.[7][12]

HATU_Mechanism Acid R-COOH (this compound) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide R-CO-NH-R' (Product) ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt Amine R'-NH₂ (Amine) Amine->Amide

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add HATU (1.1-1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise to the stirring solution. The base is crucial for deprotonating the carboxylic acid.[13]

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine. The aqueous washes help remove unreacted starting materials, excess reagents, and byproducts like tetramethylurea.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Reagent Quantities Table
ReagentEquivalentsPurpose
This compound1.0Carboxylic acid substrate
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling reagent, activates the carboxylic acid
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous Solvent (DMF/DCM)-Reaction medium

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a widely used, reliable, and more economical alternative to HATU. It is generally effective for a wide range of primary and secondary amines.

Reaction Mechanism Overview

The EDC/HOBt coupling proceeds through a multi-step mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[10]

  • Formation of HOBt Active Ester: The nucleophilic HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization.[10]

  • Amide Formation: The amine attacks the HOBt-ester, forming the desired amide and releasing HOBt.[10]

EDC_Mechanism Acid R-COOH (this compound) Acylisourea O-Acylisourea (Intermediate) Acid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt Urea Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->HOBtEster Amide R-CO-NH-R' (Product) HOBtEster->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • This compound

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (optional, but recommended)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vessel, magnetic stirrer, ice bath, and inert atmosphere

Procedure:

  • In a dry reaction flask, dissolve this compound (1.0 eq), the amine (1.0-1.1 eq), and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.[10]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[10]

  • If the amine is provided as a salt (e.g., hydrochloride), add a base such as DIPEA or triethylamine (2.5 eq) dropwise to neutralize the salt and facilitate the reaction.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase with water or a mild aqueous acid (e.g., 1M HCl) to remove the water-soluble urea byproduct and excess EDC.[14]

    • Follow with washes of saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude amide can be purified by silica gel column chromatography.

Reagent Quantities Table
ReagentEquivalentsPurpose
This compound1.0Carboxylic acid substrate
Amine1.0 - 1.1Nucleophile
EDC·HCl1.2Carbodiimide coupling reagent
HOBt1.1 - 1.2Additive to enhance reactivity and reduce racemization
DIPEA (optional)2.5Base to neutralize amine salts and facilitate reaction
Anhydrous Solvent (DMF/DCM)-Reaction medium

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For particularly unreactive amines, switching from EDC/HOBt to the more potent HATU is advisable. The use of DMAP as a catalyst in EDC couplings can also improve yields for electron-deficient systems.[1]

  • Byproduct Removal: The primary byproduct from HATU is tetramethylurea, and from EDC is a water-soluble urea derivative.[8] Tetramethylurea can sometimes be difficult to remove via chromatography due to its polarity.[8] Thorough aqueous workup, including a LiCl wash for DMF-based reactions, is essential.

  • Solvent Choice: DMF is a good solvent for a wide range of substrates but can be difficult to remove. DCM is a common alternative, though solubility may be a concern for some starting materials. Always use anhydrous solvents to prevent hydrolysis of the activated intermediates.

  • Reaction Monitoring: TLC and LC-MS are invaluable tools for monitoring the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.

  • Purification of Nicotinamides: Purification of nicotinamide derivatives can sometimes be achieved by reverse-phase high-performance liquid chromatography (HPLC) if silica gel chromatography proves insufficient.[15][16]

Conclusion

The successful synthesis of amides from this compound is readily achievable with standard coupling protocols. The choice between a potent aminium-based reagent like HATU and a classic carbodiimide system like EDC/HOBt will depend on the reactivity of the amine substrate, cost considerations, and the scale of the reaction. By understanding the underlying mechanisms and paying careful attention to reaction setup and workup, researchers can efficiently generate a diverse library of novel nicotinamide derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-methoxynicotinic Acid in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for Diverse Libraries

In the landscape of contemporary drug discovery, the efficiency of generating large, structurally diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling the rapid creation of numerous molecules for high-throughput screening.[1] The choice of a central scaffold is critical to the success of such endeavors. 2-Fluoro-4-methoxynicotinic acid is a highly valuable and versatile building block for the parallel synthesis of novel compound libraries. Its unique structural features—a reactive carboxylic acid handle, a nucleophilic substitution-prone fluorine atom, and a methoxy group that modulates electronic properties—offer a trifecta of opportunities for diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful scaffold in parallel synthesis workflows.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[2][3] The presence of the fluorine atom at the 2-position of the pyridine ring not only imparts these benefits but also serves as a key site for chemical modification via nucleophilic aromatic substitution (SNAr) reactions. This, combined with the carboxylic acid's ability to readily form amide bonds, allows for a two-dimensional exploration of chemical space from a single, readily available starting material.

Core Principles and Strategic Advantages

The utility of this compound in parallel synthesis is rooted in its predictable and orthogonal reactivity. The two primary reaction vectors are:

  • Amide Bond Formation: The carboxylic acid moiety provides a reliable handle for coupling with a diverse array of primary and secondary amines. This reaction is robust, well-characterized, and amenable to high-throughput solution-phase and solid-phase synthesis formats.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C2-fluorine for displacement by various nucleophiles. This allows for the introduction of a wide range of functionalities, including amines, thiols, and alcohols, further expanding the diversity of the resulting library. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is known to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent.[4]

This dual reactivity allows for a combinatorial approach where a library of amines can be reacted at the carboxylic acid, and a separate library of nucleophiles can be introduced at the C2-position, leading to an exponential increase in the number of final compounds.

Experimental Workflows and Protocols

The following sections detail standardized protocols for the use of this compound in a parallel synthesis workflow. These protocols are designed to be robust and adaptable to various automated and semi-automated synthesis platforms.

Workflow Overview

A logical workflow for the generation of a diverse compound library using this compound is depicted below. This workflow allows for the creation of a matrix of compounds by first creating a library of amides, followed by diversification through SNAr.

ParallelSynthesisWorkflow cluster_0 PART 1: Amide Library Synthesis cluster_1 PART 2: S_NAr Diversification Start This compound Amide_Coupling Parallel Amide Coupling Start->Amide_Coupling Amine_Library Diverse Amine Library (R1-NH2) Amine_Library->Amide_Coupling Intermediate_Library Intermediate Amide Library Amide_Coupling->Intermediate_Library SNAr_Reaction Parallel SNAr Reaction Intermediate_Library->SNAr_Reaction Nucleophile_Library Diverse Nucleophile Library (R2-Nu) Nucleophile_Library->SNAr_Reaction Final_Library Final Compound Library SNAr_Reaction->Final_Library Purification High-Throughput Purification Final_Library->Purification Analysis QC & Analysis Purification->Analysis

Caption: A logical workflow for parallel synthesis using this compound.

Part 1: Protocol for Parallel Amide Coupling

This protocol describes a solution-phase parallel synthesis approach for the amidation of this compound with a library of primary and secondary amines.

Materials and Reagents:

  • This compound

  • Amine library (diverse set of primary and secondary amines)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or similar uronium-based coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of COMU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.2 M stock solutions of the amine library in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol, 1.0 equiv) of the this compound stock solution.

    • Add 200 µL (0.04 mmol, 1.0 equiv) of the desired amine stock solution to each corresponding well.

    • Add 200 µL (0.04 mmol, 1.0 equiv) of the COMU stock solution.

    • Add 200 µL (0.08 mmol, 2.0 equiv) of the DIPEA stock solution to initiate the reaction.

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Isolation:

    • Upon completion, the reaction mixtures can be subjected to high-throughput purification, typically by reversed-phase HPLC.

    • Alternatively, a liquid-liquid extraction can be performed in the reaction block by adding ethyl acetate and a mild aqueous base (e.g., saturated NaHCO₃ solution).

Rationale for Reagent Choice:

  • COMU: This coupling reagent is highly efficient, generates water-soluble byproducts, and is known to minimize racemization for chiral substrates.[5] Its performance in mechanochemical synthesis also attests to its high reactivity.[3][5]

  • DIPEA: A non-nucleophilic base is crucial to prevent side reactions with the coupling agent or the activated carboxylic acid.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents.

Part 2: Protocol for Parallel Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the diversification of the intermediate amide library via SNAr with a library of nucleophiles.

Materials and Reagents:

  • Intermediate amide library (from Part 1, as solutions in DMF or isolated solids redissolved in a suitable solvent)

  • Nucleophile library (e.g., primary/secondary amines, thiols, alkoxides)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the intermediate amide library in anhydrous DMSO.

    • Prepare a plate of 0.4 M stock solutions of the nucleophile library in anhydrous DMSO.

    • Prepare a slurry of K₂CO₃ in anhydrous DMSO (e.g., 1 M).

  • Reaction Setup (per well/vial):

    • To each well, add 200 µL (0.04 mmol, 1.0 equiv) of the corresponding intermediate amide stock solution.

    • Add 200 µL (0.08 mmol, 2.0 equiv) of the desired nucleophile stock solution.

    • Add 80 µL (0.08 mmol, 2.0 equiv) of the K₂CO₃ slurry.

  • Reaction Conditions:

    • Seal the reaction block and heat at 80-120 °C for 4-12 hours. The optimal temperature and time will depend on the nucleophilicity of the library members.

    • Monitor reaction progress by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reactions by adding water.

    • The final compounds can be extracted with an organic solvent like ethyl acetate or directly purified by mass-directed automated preparative HPLC.

Rationale for Conditions:

  • DMSO: A polar aprotic solvent that is excellent for SNAr reactions, as it solvates the cation but not the anion, thus increasing the nucleophilicity of the reacting species.

  • Elevated Temperature: SNAr reactions on heteroaromatic rings are often accelerated by heating.

  • Base: A base is required to deprotonate nucleophiles such as thiols and secondary amines, increasing their reactivity.

Data Presentation and Analysis

All quantitative data, such as reaction yields and purity of the final compounds, should be summarized in a tabular format for easy comparison and analysis.

Compound IDR1-AmineR2-NucleophileYield (%)Purity (%)
LIB-001 BenzylamineMorpholine78>95
LIB-002 AnilineThiophenol65>95
LIB-003 CyclopropylamineSodium Methoxide82>95
...............

Troubleshooting and Optimization

Troubleshooting Problem Low Yield in Amide Coupling Cause1 Poorly reactive amine? Problem->Cause1 Cause2 Degradation of coupling agent? Problem->Cause2 Solution1 Increase reaction time/temperature or use a more potent coupling agent (e.g., HATU). Cause1->Solution1 Solution2 Use freshly prepared stock solutions of coupling agents. Cause2->Solution2 Problem2 Low Yield in SNAr Cause3 Weak nucleophile? Problem2->Cause3 Cause4 Incomplete reaction? Problem2->Cause4 Solution3 Increase temperature and reaction time. Consider using a stronger base. Cause3->Solution3 Solution4 Monitor by LC-MS and extend reaction time as needed. Cause4->Solution4

Caption: A troubleshooting guide for common issues in the parallel synthesis workflow.

Conclusion

This compound represents a superior scaffold for the construction of diverse and medicinally relevant compound libraries. Its orthogonal reactive sites allow for a robust and efficient two-dimensional exploration of chemical space. The protocols outlined in this application note provide a solid foundation for researchers to implement this building block in their parallel synthesis and drug discovery programs, ultimately accelerating the identification of new lead compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-4-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable synthetic route to 2-Fluoro-4-methoxynicotinic acid, a key building block in the development of novel pharmaceuticals. The presented methodology is designed for large-scale production, emphasizing cost-effectiveness, high yields, and operational safety. This document provides detailed, step-by-step protocols, explains the chemical principles underpinning the synthetic strategy, and offers insights into process optimization. All quantitative data is summarized for clarity, and key transformations are visualized through chemical pathway diagrams.

Introduction: The Significance of this compound Derivatives

Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Specifically, fluorinated nicotinic acid scaffolds are prevalent in a wide array of biologically active compounds. This compound and its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals targeting a range of therapeutic areas, from oncology to inflammatory diseases. The demand for efficient and scalable synthetic methods for these compounds is therefore of high importance to the pharmaceutical industry.

This application note outlines a multi-step synthesis commencing from the readily available and cost-effective starting material, 2,4-dichloropyridine. The synthetic strategy is broken down into three primary stages:

  • Regioselective Methoxylation: Introduction of the methoxy group at the C4 position of the pyridine ring.

  • Directed ortho-Metalation and Carboxylation: Installation of the carboxylic acid functionality at the C3 position.

  • Halogen Exchange (Halex) Fluorination: Conversion of the C2 chloro-substituent to the desired fluoro-group.

Each step has been designed with scalability and industrial applicability in mind, prioritizing the use of readily available reagents and established chemical transformations.

Overall Synthetic Workflow

The large-scale synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below.

G A Step 1: Regioselective Methoxylation B Step 2: Directed ortho-Metalation & Carboxylation A->B Intermediate 1: 2-Chloro-4-methoxypyridine C Step 3: Halogen Exchange Fluorination B->C Intermediate 2: 2-Chloro-4-methoxynicotinic acid D Final Product: this compound C->D

Figure 1: Overall synthetic workflow for this compound.

Detailed Protocols and Scientific Rationale

Step 1: Regioselective Methoxylation of 2,4-Dichloropyridine

The initial step of the synthesis involves the selective substitution of the chlorine atom at the C4 position of 2,4-dichloropyridine with a methoxy group. This regioselectivity is a key aspect of this stage.

Reaction Scheme:

Scientific Rationale:

The nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine with sodium methoxide preferentially occurs at the C4 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto the electronegative pyridine nitrogen atom.[1]

Protocol:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Sodium metal is added portion-wise to the methanol at a controlled temperature (typically below 40 °C) to generate sodium methoxide in situ.

  • Addition of Starting Material: Once the sodium has completely reacted, 2,4-dichloropyridine is added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for a period of 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., GC-MS or HPLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The resulting residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2-chloro-4-methoxypyridine.

  • Purification: The crude product can be purified by vacuum distillation to obtain the desired intermediate with high purity.

ParameterValue
Starting Material2,4-Dichloropyridine
ReagentSodium Methoxide
SolventMethanol
TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Typical Yield85-95%

Table 1: Key parameters for the regioselective methoxylation.

Step 2: Directed ortho-Metalation and Carboxylation

This step introduces the carboxylic acid group at the C3 position of the pyridine ring through a directed ortho-metalation (DoM) reaction.

Reaction Scheme:

Scientific Rationale:

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[2][3][4] In 2-chloro-4-methoxypyridine, both the methoxy and chloro groups can direct the lithiation. However, by using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, deprotonation can be selectively achieved at the C3 position, which is ortho to both activating groups.[5][6] The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to afford the corresponding carboxylic acid.

Protocol:

  • Reactor Setup: A cryogenic reactor is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine under a strict inert atmosphere.

  • Base Preparation: The reactor is cooled to -78 °C, and n-butyllithium is added dropwise to generate LDA in situ. The mixture is stirred for 30 minutes at this temperature.

  • Substrate Addition: A solution of 2-chloro-4-methoxypyridine in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours.

  • Carboxylation: An excess of freshly crushed dry ice is added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with stirring.

  • Work-up: The reaction is quenched by the addition of water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValue
Starting Material2-Chloro-4-methoxypyridine
ReagentLithium Diisopropylamide (LDA), Carbon Dioxide (dry ice)
SolventTetrahydrofuran (THF)
Temperature-78 °C
Reaction Time2-3 hours (lithiation), then overnight (carboxylation)
Typical Yield70-85%

Table 2: Key parameters for the directed ortho-metalation and carboxylation.

Step 3: Halogen Exchange (Halex) Fluorination

The final step is the conversion of the 2-chloro group to a fluoro group via a nucleophilic aromatic substitution reaction, commonly known as the Halex process.

Reaction Scheme:

Scientific Rationale:

The Halex reaction is an industrially important method for the synthesis of aryl fluorides.[7][8] It involves the displacement of a chlorine atom with a fluoride ion, typically from an alkali metal fluoride such as potassium fluoride (KF). The reaction is usually carried out in a polar aprotic solvent at elevated temperatures. The presence of the electron-withdrawing carboxylic acid group and the pyridine nitrogen atom activates the 2-position for nucleophilic attack, facilitating the halogen exchange.

Protocol:

  • Reactor Setup: A high-temperature reactor is charged with anhydrous potassium fluoride and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Reagent Addition: 2-Chloro-4-methoxynicotinic acid is added to the reactor.

  • Reaction Conditions: The reaction mixture is heated to 150-180 °C and maintained for 8-12 hours. The progress of the reaction is monitored by HPLC.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with water to remove residual solvent and inorganic salts, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

ParameterValue
Starting Material2-Chloro-4-methoxynicotinic acid
ReagentPotassium Fluoride (KF)
SolventDimethyl Sulfoxide (DMSO) or Sulfolane
Temperature150-180 °C
Reaction Time8-12 hours
Typical Yield75-90%

Table 3: Key parameters for the Halex fluorination.

Safety and Handling Considerations

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to methanol in a controlled manner to manage the exothermic reaction.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using appropriate syringes or cannulation techniques.

  • Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.

  • High-Temperature Reactions: The Halex reaction is conducted at high temperatures. Ensure the reactor is properly rated for the temperature and pressure, and use appropriate shielding.

  • Solvents: Methanol is flammable and toxic. THF can form explosive peroxides and should be handled with care. DMSO and sulfolane have high boiling points and should be handled in a well-ventilated area.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the production of this compound. By leveraging well-established and understood chemical transformations, this process offers high yields and utilizes cost-effective starting materials. The provided protocols and scientific rationale are intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling the efficient synthesis of this important building block for drug discovery and development.

References

Application Note: High-Purity Recovery of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity for a Key Building Block

2-Fluoro-4-methoxynicotinic acid (CAS: 1190315-81-1) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3] The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely used strategy to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4] As a carboxylic acid building block, this compound serves as a crucial intermediate for synthesizing more complex molecules.

The purity of such building blocks is paramount. Trace impurities, including isomers, unreacted starting materials, or by-products, can lead to the formation of difficult-to-separate impurities in subsequent synthetic steps, compromise biological assay results, and create significant hurdles for regulatory approval. This guide provides a detailed examination of robust purification strategies for this compound, grounded in fundamental chemical principles and supported by established laboratory practices. We will explore purification from the crude reaction mixture to the final high-purity material, focusing on acid-base extraction, recrystallization, and column chromatography.

Understanding the Analyte: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely nature of the impurities.

Physicochemical Data for this compound:

PropertyValueSource
CAS Number 1190315-81-1[1][3][5]
Molecular Formula C₇H₆FNO₃[1][3]
Molecular Weight 171.13 g/mol [1]
Functional Groups Carboxylic Acid, Methoxy Ether, Fluoro-Pyridine[2]
Acidity The carboxylic acid group (pKa ~2-5) dictates pH-dependent solubility.N/A

Common Process-Related Impurities: The synthesis of substituted nicotinic acids can introduce several types of impurities. Based on common synthetic routes for similar fluorinated aromatic acids, likely contaminants include:

  • Positional Isomers: Synthesis may yield isomers where the fluorine or methoxy group is at a different position on the pyridine ring. These can be particularly challenging to separate due to similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Hydrolysis/De-alkylation By-products: The methoxy group could potentially be cleaved under harsh acidic or basic conditions used during synthesis or workup.

  • Reagents and Catalysts: Residual catalysts or reagents from the synthetic steps.

Integrated Purification Workflow

No single technique is universally optimal. The most effective approach often involves a multi-step sequence that leverages different chemical principles to remove a broad spectrum of impurities. The following workflow is a proven strategy for progressing from a crude solid to a highly pure final product.

Purification_Workflow cluster_verification crude Crude 2-Fluoro-4-methoxynicotinic Acid Solid extraction Protocol 1: Acid-Base Extraction crude->extraction Removes basic & neutral impurities recrystallization Protocol 2: Recrystallization extraction->recrystallization Removes polar & isomeric impurities chromatography Protocol 3: Column Chromatography recrystallization->chromatography For highest purity & trace impurity removal analysis Purity Analysis (HPLC, NMR, LC-MS) recrystallization->analysis Verify Purity pure_product High-Purity Product (>99%) chromatography->pure_product chromatography->analysis Verify Final Purity

Caption: Integrated workflow for the purification of this compound.

Protocol 1: Bulk Purification via Acid-Base Extraction

Principle: This technique exploits the acidic nature of the carboxylic acid group. By adjusting the pH of an aqueous solution, the solubility of this compound can be dramatically altered, allowing it to be separated from neutral and basic impurities. At high pH, the acid is deprotonated to its highly water-soluble carboxylate salt. At low pH, it is protonated and becomes significantly less soluble in water, allowing for its precipitation or extraction into an organic solvent.

Acid_Base_Extraction start Crude Product (in Organic Solvent, e.g., EtOAc) Contains: - Target Acid (R-COOH) - Neutral Impurities (N) - Basic Impurities (B) step1 Add Aqueous Base (e.g., 1M NaOH) Shale & Separate Layers start->step1 organic_layer Organic Layer Contains: - Neutral Impurities (N) - Basic Impurities (B) DISCARD step1->organic_layer Non-acidic components aqueous_layer Aqueous Layer Contains: - Soluble Salt (R-COO⁻ Na⁺) step1->aqueous_layer Deprotonated acid step2 Acidify with Strong Acid (e.g., 2M HCl) pH < 2 aqueous_layer->step2 precipitate Precipitated Solid Purified R-COOH step2->precipitate Protonation & Precipitation

Caption: Logical flow of purification by acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). A typical ratio is 10-20 mL of solvent per gram of crude material.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean flask. The upper organic layer, containing neutral and basic impurities, can be discarded. For maximum yield, the organic layer can be washed one more time with a fresh portion of the basic solution, and the aqueous layers combined.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate, causing the purified this compound to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the target compound.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent (mother liquor).[6]

Solvent Selection: Choosing the right solvent is the most critical step. For fluorinated benzoic acids, solvents like toluene, ethyl acetate, or mixed solvent systems are often effective.[7] A preliminary solvent screen with small amounts of the product is highly recommended.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol/Water ~78-100Polar ProticGood for polar compounds. The compound should be soluble in hot ethanol and insoluble in water. Water is added to the hot ethanol solution until turbidity appears, then reheated to dissolve and cooled.
Ethyl Acetate 77Polar AproticA versatile solvent. May require partial evaporation or the addition of an anti-solvent like hexanes to induce crystallization.
Toluene 111NonpolarEffective for removing more polar impurities. The higher boiling point allows for a wide temperature gradient for crystallization.
Acetonitrile 82Polar AproticOften shows good solubility for fluorinated heterocycles.[4]

Detailed Protocol:

  • Dissolution: Place the this compound from the previous step into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: High-Purity Polishing by Column Chromatography

Principle: For achieving the highest level of purity (>99.5%), particularly for removing closely related structural isomers, preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.

System Design:

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh) is standard for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. Because the target is a carboxylic acid, which can cause peak tailing on silica, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase is crucial to ensure a sharp, symmetrical peak.

  • Detection: Thin-Layer Chromatography (TLC) is used to determine the optimal eluent composition and to monitor the separation during the column run.

Detailed Protocol:

  • TLC Analysis: Develop a TLC method to find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate with 1% acetic acid.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the nonpolar component of the mobile phase (e.g., hexanes). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect fractions in test tubes or other suitable containers.

  • Fraction Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Purity Assessment

The final purity of the this compound must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is standard.[8][9] Purity is reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any structural isomers or other organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[10]

References

Application Note: A Detailed Protocol for the Synthesis of 4-Methoxy-nicotinamide from 2-Fluoro-4-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-methoxy-nicotinamide from 2-fluoro-4-methoxynicotinic acid. The procedure detailed herein is designed to be a robust and reliable method for researchers in organic synthesis and drug discovery. This document elucidates the chemical principles underpinning the chosen synthetic route, offering insights into the reaction mechanism, and providing guidance on reaction setup, monitoring, workup, and purification.

Introduction

Nicotinamide and its derivatives are pivotal structural motifs in a vast array of biologically active molecules and are of significant interest in pharmaceutical research and development. The synthesis of substituted nicotinamides often requires carefully designed synthetic strategies to achieve the desired regioselectivity and functional group tolerance. This guide focuses on a two-step, one-pot procedure for the synthesis of 4-methoxy-nicotinamide, starting from this compound.

The presented methodology first involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is a common and effective strategy to facilitate amide bond formation, as the direct reaction between a carboxylic acid and an amine can be inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2][3] The subsequent reaction of the in-situ generated acyl chloride with ammonia yields the desired primary amide. The starting material, this compound, possesses a fluorine atom at the 2-position of the pyridine ring. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[4][5][6] While the fluorine is a good leaving group,[7] the described conditions are optimized for the amidation of the carboxylic acid functionality.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of 4-methoxy-nicotinamide.

Experimental Protocol

This protocol is designed for the synthesis of 4-methoxy-nicotinamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥97%Commercially Available1190315-81-1
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Commercially Available7719-09-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Ammonium hydroxide (NH₄OH)28-30% solution in waterCommercially Available1336-21-6
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available7487-88-9
Diethyl etherACS gradeCommercially Available60-29-7
HexanesACS gradeCommercially Available110-54-3
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Formation of the Acyl Chloride

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.84 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask to dissolve the starting material.

  • Slowly add thionyl chloride (0.85 mL, 11.68 mmol, 2.0 equiv.) to the solution at room temperature using a dropping funnel over a period of 10-15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This addition should be performed in a fume hood.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

Step 2: Amidation

  • After 2 hours of reflux, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully add the reaction mixture containing the acyl chloride to a 100 mL round-bottom flask containing a stirred solution of ammonium hydroxide (20 mL of a 28-30% solution) at 0 °C. This addition should be done dropwise to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine all organic layers and wash with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Measure Reagents: This compound Thionyl Chloride DCM Start->Reagents 1 Acyl_Chloride Acyl Chloride Formation: - Add SOCl₂ to acid in DCM - Reflux for 2h Reagents->Acyl_Chloride 2 Amidation Amidation: - Cool to 0°C - Add to NH₄OH - Stir for 1h at RT Acyl_Chloride->Amidation 3 Extraction Extraction: - Separate layers - Extract aqueous with DCM Amidation->Extraction 4 Wash Wash: - NaHCO₃ (sat.) - Brine Extraction->Wash 5 Dry_Concentrate Dry & Concentrate: - Dry with MgSO₄ - Concentrate in vacuo Wash->Dry_Concentrate 6 Purification Purification: - Recrystallization or - Column Chromatography Dry_Concentrate->Purification 7 End End (Pure Product) Purification->End 8

Caption: Workflow for the synthesis of 4-methoxy-nicotinamide.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time Acyl chloride formation: ~2 hours; Amidation: ~1 hour
Appearance of Crude Product Off-white to pale yellow solid
Expected Yield 70-85% (after purification)
Purity >98% (determined by HPLC and ¹H NMR)

Troubleshooting:

  • Low Yield:

    • Incomplete acyl chloride formation: Ensure thionyl chloride is fresh and the reaction is run under anhydrous conditions. Extend reflux time if necessary, monitoring by TLC.

    • Loss during workup: Ensure complete extraction of the product. Be cautious during the neutralization step to avoid product hydrolysis.

  • Impure Product:

    • Presence of starting material: Indicates incomplete reaction. Optimize reaction time and temperature.

    • Side products: Overheating during acyl chloride formation can lead to decomposition. Ensure controlled heating. Inadequate washing may leave acidic impurities.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Ammonium Hydroxide: Corrosive and gives off irritating ammonia gas. Handle in a fume hood.

  • General: All reactions should be carried out with appropriate caution. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of 4-methoxy-nicotinamide from this compound. By converting the carboxylic acid to a more reactive acyl chloride intermediate, this procedure overcomes the common challenge of direct amidation. This method is well-suited for laboratory-scale synthesis and can be adapted for the preparation of other nicotinamide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important fluorinated pyridine derivative. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making efficient synthesis crucial.[1] This resource provides in-depth, field-proven insights into common challenges and their solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary retrosynthetic disconnections for this compound involve either late-stage fluorination of a pre-functionalized pyridine ring or building the ring with the fluorine atom already in place. The most prevalent laboratory-scale and industrially relevant approaches are:

  • Nucleophilic Aromatic Substitution (SNAr) on a 2-chloropyridine precursor: This is a widely used method where a 2-chloro-4-methoxypyridine derivative is treated with a fluoride source.[2] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or a precursor like a nitrile) activates the 2-position for nucleophilic attack.

  • Hydrolysis of a 2-fluoro-4-methoxynicotinonitrile intermediate: In this two-step approach, the corresponding nitrile is first synthesized or obtained, and then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[3]

Q2: Why is my yield consistently low when performing the SNAr fluorination of 2-chloro-4-methoxynicotinic acid?

A2: Low yields in this SNAr reaction can stem from several factors. The key is to understand the interplay between the nucleophilicity of the fluoride source, the reactivity of the substrate, and potential side reactions. Common culprits include:

  • Inefficient Fluorinating Agent: Potassium fluoride (KF) is a common and cost-effective fluoride source, but its low solubility in many organic solvents can be a major limitation.[4]

  • Suboptimal Reaction Conditions: High temperatures are often required to drive the reaction, which can lead to decomposition of the starting material or product.[1]

  • Presence of Water: Trace amounts of water can significantly hinder the reaction by hydrating the fluoride ions and reducing their nucleophilicity.

  • Side Reactions: At elevated temperatures, competing reactions such as hydrolysis of the methoxy group or decarboxylation can occur.

Q3: Can I use other fluorinating agents besides KF?

A3: Absolutely. While KF is common, other reagents can offer milder reaction conditions and higher yields, albeit often at a higher cost. Some alternatives include:

  • Cesium Fluoride (CsF): More soluble in aprotic polar solvents than KF, often leading to better results.

  • Tetrabutylammonium Fluoride (TBAF): A highly soluble and reactive fluoride source, but it is hygroscopic and can promote elimination reactions.

  • Anhydrous Tetramethylammonium Fluoride (Me4NF): A stable and highly effective reagent for SNAr fluorination at room temperature.[1]

  • Selectfluor®: An electrophilic fluorinating agent, which would require a different synthetic strategy, likely involving the fluorination of a dihydropyridine intermediate.[5]

Troubleshooting Guide

Scenario 1: Low Conversion in the Fluorination of 2-chloro-4-methoxynicotinic acid with KF

Problem: You are attempting to synthesize this compound from 2-chloro-4-methoxynicotinic acid using potassium fluoride in a polar aprotic solvent (e.g., DMF, DMSO), but you observe low conversion of the starting material even after prolonged reaction times at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in KF fluorination.

Detailed Corrective Actions:

  • Enhance KF Reactivity:

    • Protocol: Utilize spray-dried potassium fluoride to maximize surface area.[4] Before use, dry the KF under high vacuum at >150 °C for several hours. Handle the dried KF under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.

    • Causality: The low solubility and lattice energy of KF are major hurdles. Spray-drying increases the effective surface area, while rigorous drying removes water that can solvate the fluoride ion, reducing its nucleophilicity.

  • Employ a Phase Transfer Catalyst (PTC):

    • Protocol: Add a catalytic amount (5-10 mol%) of a phase transfer catalyst such as 18-crown-6 or Kryptofix [2.2.2] to the reaction mixture.

    • Causality: PTCs like crown ethers complex the potassium cation, releasing a "naked" and more nucleophilic fluoride anion into the organic phase, thereby accelerating the reaction and often allowing for lower reaction temperatures.[4]

  • Solvent Considerations:

    • Protocol: Ensure the use of anhydrous polar aprotic solvents like DMF, DMSO, or sulfolane.[4] Using a freshly opened bottle or distilling the solvent over a suitable drying agent is recommended.

    • Causality: Protic impurities (like water) will protonate the fluoride ion, drastically reducing its nucleophilicity. Polar aprotic solvents are necessary to dissolve the reactants and facilitate the SNAr mechanism.

Quantitative Data Summary:

ParameterStandard ConditionOptimized ConditionExpected Outcome
KF Source Standard Reagent GradeSpray-dried, vacuum-driedIncreased reactivity
Catalyst None10 mol% 18-crown-6Faster reaction, lower temp.
Solvent Reagent Grade DMFAnhydrous DMFReduced side reactions
Temperature 150-180 °C120-150 °C (with PTC)Higher yield, less decomposition
Scenario 2: Formation of Byproducts during the Hydrolysis of 2-fluoro-4-methoxynicotinonitrile

Problem: You are performing the final step of the synthesis, which is the hydrolysis of 2-fluoro-4-methoxynicotinonitrile to the carboxylic acid. However, you are observing significant amounts of byproducts, leading to a low yield of the desired this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis of the nitrile intermediate.

Detailed Corrective Actions:

  • Mild Hydrolysis Conditions:

    • Protocol: Instead of harsh conditions (e.g., concentrated HCl or 50% NaOH at reflux), attempt a stepwise hydrolysis. First, use a milder base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to form the carboxylate salt. Then, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) at low temperature (0-5 °C) to precipitate the carboxylic acid.

    • Causality: The fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic attack. Harsh basic conditions can lead to the displacement of the fluoride by hydroxide, forming the 2-hydroxy-4-methoxynicotinic acid byproduct. Strong acidic conditions at high temperatures can potentially cleave the 4-methoxy ether. Milder conditions minimize these side reactions.

  • Monitoring Reaction Progress:

    • Protocol: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting nitrile is consumed to avoid over-reaction and decomposition of the product.

    • Causality: The desired product may not be stable under the reaction conditions for extended periods. Careful monitoring ensures that the reaction is stopped at the optimal time to maximize the yield of the desired product.

Experimental Protocol: Optimized Hydrolysis of 2-fluoro-4-methoxynicotinonitrile

  • Dissolve 2-fluoro-4-methoxynicotinonitrile (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.5 eq) to the solution.

  • Stir the reaction mixture at 45 °C and monitor by HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1M HCl with vigorous stirring until the pH of the solution is approximately 2-3.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-4-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-methoxynicotinic acid (CAS 1190315-81-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated pyridine intermediate. By understanding the causality behind potential impurities and implementing robust troubleshooting protocols, you can enhance your reaction efficiency, product purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a halogen exchange (Halex) reaction. This typically starts with a more readily available precursor, such as 2-Chloro-4-methoxynicotinic acid or its ester derivative. The chloro-substituent at the C2 position is displaced by a fluoride ion from a source like potassium fluoride (KF). The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 position for nucleophilic attack, which is a cornerstone of SNAr chemistry on heteroaromatic systems[1][2]. The reaction is typically performed at elevated temperatures in a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO to ensure solubility of the fluoride salt and to provide the necessary activation energy.

Q2: What are the primary impurities I should anticipate in my crude product?

Based on the typical synthetic route and the chemical nature of the target molecule, you should be vigilant for three main types of impurities:

  • 2-Hydroxy-4-methoxynicotinic acid: Formed via hydrolysis of the C-F bond.

  • 2-Fluoro-4-methoxypyridine: The product of thermal or catalytic decarboxylation.

  • 2-Chloro-4-methoxynicotinic acid: Unreacted starting material from an incomplete Halex reaction.

The table below summarizes these key potential contaminants.

Impurity NameStructureCommon CauseAnalytical Signature (LC-MS)
2-Hydroxy-4-methoxynicotinic acid C₇H₇NO₄Hydrolysis (presence of water, acidic/basic conditions)Expected [M+H]⁺: 170.05
2-Fluoro-4-methoxypyridine C₆H₆FNODecarboxylation (excessive heat)Expected [M+H]⁺: 128.05
2-Chloro-4-methoxynicotinic acid C₇H₆ClNO₃Incomplete Halex ReactionExpected [M+H]⁺: 188.01

Troubleshooting Guide: Side Reaction Mechanisms & Mitigation

This section provides a deeper dive into specific experimental issues, explaining the underlying chemistry and offering validated protocols to resolve them.

Problem 1: My final product is contaminated with the corresponding 2-hydroxy byproduct.

Q: My LC-MS and NMR analyses show a significant peak corresponding to 2-Hydroxy-4-methoxynicotinic acid. What causes this hydrolysis, and how can I prevent it?

A: Causality & Mechanism: The formation of 2-Hydroxy-4-methoxynicotinic acid is a classic case of a hydrolysis side reaction. The C2-F bond, while generally strong, is activated toward nucleophilic attack by the electron-withdrawing effect of the pyridine ring nitrogen. This makes it susceptible to displacement by water, especially under non-neutral pH conditions or at elevated temperatures during workup.

Kinetic studies on related 2-fluoropyridines have shown that this hydrolysis can be promoted by acid[3]. Protonation of the ring nitrogen enhances its electron-withdrawing character, making the C2 carbon even more electrophilic and vulnerable to attack by water molecules.

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway Reactant This compound Intermediate Protonated Intermediate (Enhanced Electrophilicity) Reactant->Intermediate  Acidic  Conditions Product 2-Hydroxy-4-methoxynicotinic acid Intermediate->Product  Nucleophilic  Attack HF - HF H2O H₂O (Nucleophile) H_plus H⁺ Decarboxylation_Mechanism cluster_1 Decarboxylation Pathway Start This compound Transition Transition State (Zwitterionic Intermediate) Start->Transition Heat Product 2-Fluoro-4-methoxypyridine Transition->Product CO2 CO₂ Transition->CO2 Heat High Temp (e.g., >180°C) Halex_Workflow cluster_2 Driving the Halex Reaction to Completion SM 2-Chloro-4-methoxy nicotinic acid Product 2-Fluoro-4-methoxy nicotinic acid SM->Product Halex Reaction Params Key Parameters: - Anhydrous KF (Spray-dried) - Polar Aprotic Solvent (NMP, DMSO) - Phase Transfer Catalyst - Optimized Temperature Params->Product Optimize

References

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Fluoro-4-methoxynicotinic acid. As Senior Application Scientists, we understand that navigating the experimental nuances of a compound is crucial for the success of your research. This guide is designed to provide you with in-depth, practical solutions to one of the most common hurdles encountered with this compound: its solubility. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and field-proven expertise.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a substituted pyridine carboxylic acid. Its solubility is governed by a delicate interplay between its functional groups: the acidic carboxylic acid, the basic pyridine ring, the electron-withdrawing fluorine atom, and the methoxy group.

  • Amphoteric Nature: The presence of both a carboxylic acid (acidic) and a pyridine nitrogen (basic) gives the molecule amphoteric properties, meaning its charge and, consequently, its solubility are highly dependent on the pH of the solution.

  • Impact of Substituents: The fluorine atom, being highly electronegative, can influence the electronic distribution of the pyridine ring, potentially affecting its pKa and intermolecular interactions. Fluorination can also increase the lipophilicity of a molecule, which may decrease its solubility in aqueous solutions. The methoxy group can also modulate the compound's physicochemical properties, including its ability to form hydrogen bonds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of this compound.

Q1: I'm having trouble dissolving this compound in water. What is the expected aqueous solubility and why is it low?

A1: The aqueous solubility of this compound at neutral pH is expected to be low. This is due to the molecule existing predominantly in its neutral, zwitterionic form, which can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and crystal lattice forces. These forces require significant energy to overcome for the compound to dissolve.

Troubleshooting Workflow for Aqueous Solubility:

Caption: Troubleshooting workflow for aqueous solubility.

Detailed Protocol for pH-Mediated Dissolution:

  • Determine the Target pH: Based on the predicted pKa of the carboxylic acid (~2.43), increasing the pH above this value will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1] Conversely, lowering the pH will protonate the pyridine nitrogen, forming a more soluble pyridinium salt.

  • Prepare a Slurry: Suspend the desired amount of this compound in water or your aqueous buffer.

  • Titrate with Base or Acid:

    • For Basic Conditions: Slowly add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise while stirring. Monitor the pH and observe for dissolution.

    • For Acidic Conditions: Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Equilibrate: Allow the solution to stir for a period to ensure complete dissolution and equilibration. Gentle warming may be applied if the compound's stability at elevated temperatures is known.

Q2: I need to dissolve this compound in an organic solvent for a reaction. Which solvents are recommended?

A2: The choice of organic solvent will depend on the specific requirements of your reaction (e.g., polarity, boiling point, reactivity). Generally, polar aprotic solvents are a good starting point.

Recommended Organic Solvents:

SolventPolarityRationale for Use
Dimethyl sulfoxide (DMSO) HighExcellent dissolving power for a wide range of polar and nonpolar compounds.[2][3]
Dimethylformamide (DMF) HighA common solvent for amide coupling reactions and other organic transformations.
Methanol (MeOH) HighA polar protic solvent that can engage in hydrogen bonding, often effective for dissolving carboxylic acids.
Tetrahydrofuran (THF) MediumA versatile ether-based solvent, often used in organometallic reactions.
Dichloromethane (DCM) MediumA common solvent for a variety of organic reactions, though solubility may be more limited.

Troubleshooting Workflow for Organic Solvent Solubility:

Caption: Troubleshooting workflow for organic solvent solubility.

Experimental Protocol for Preparing a Solution for Amide Coupling:

This protocol is a general guideline for dissolving this compound for a subsequent amide coupling reaction.

  • Solvent Selection: Choose a suitable anhydrous polar aprotic solvent, such as DMF or DCM.

  • Inert Atmosphere: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.

  • Solvent Addition: Add the anhydrous solvent to the flask via a syringe.

  • Stirring: Stir the mixture at room temperature. If dissolution is slow, gentle warming (e.g., to 40-50 °C) can be applied, provided the reagents are stable at this temperature.

  • Reagent Addition: Once the acid is fully dissolved, cool the solution to the desired reaction temperature (often 0 °C) before adding the coupling reagents and the amine.[4]

Q3: Can I improve the solubility of this compound by forming a salt?

A3: Yes, salt formation is a highly effective strategy to significantly increase the aqueous solubility of ionizable compounds like this compound. By reacting the carboxylic acid with a base, you can form a more soluble salt.

Commonly Used Bases for Salt Formation:

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

Protocol for In-Situ Salt Formation for Aqueous Applications:

  • Weigh the Acid: Accurately weigh the desired amount of this compound.

  • Suspend in Water: Add the acid to the desired volume of water or aqueous buffer.

  • Add Base: Add a stoichiometric equivalent of a suitable base. For example, for every mole of the acid, add one mole of NaOH.

  • Stir to Dissolve: Stir the mixture until the solid is completely dissolved. The formation of the salt should lead to a clear solution.

  • pH Verification: Check the pH of the final solution to ensure it is in the desired range for your application.

References

Technical Support Center: Optimizing Coupling Conditions for 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing amide coupling reactions involving 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded protocols, and practical insights to overcome common challenges in the synthesis of amide derivatives from this specific heterocyclic carboxylic acid.

The unique electronic properties of this compound, namely the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group, can present specific challenges in achieving high-yield, clean amide coupling reactions. This guide will walk you through understanding these challenges and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in low or no yield?

Several factors can contribute to poor outcomes in the amide coupling of this compound. The primary culprits often involve:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing fluorine atom can influence the reactivity of the carboxylic acid, potentially making its activation more challenging compared to unsubstituted nicotinic acids. If the coupling reagent is not sufficiently potent or is used in inadequate amounts, the formation of the active ester intermediate will be inefficient.[1]

  • Reduced Nucleophilicity of the Amine: While not a property of the acid itself, if you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can be a significant barrier to the reaction.[2]

  • Hydrolysis of the Activated Intermediate: The presence of even trace amounts of water can lead to the hydrolysis of the highly reactive activated ester intermediate, reverting it back to the carboxylic acid and preventing amide bond formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction's success.[1] For instance, an inappropriate base can deprotonate other sites on the molecule or interfere with the coupling reagent.

  • Steric Hindrance: Bulky substituents on either the nicotinic acid or the amine can physically impede the approach of the nucleophilic amine to the activated carboxylic acid, slowing down or preventing the reaction.[2]

Q2: What are the recommended coupling reagents for this compound?

The choice of coupling reagent is a critical parameter for success. For this particular substrate, uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity and ability to overcome the electronic effects of the fluoro-substituent.

Coupling Reagent ClassExamplesKey Advantages & Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient and fast-reacting.[3] HATU is often considered superior due to the presence of the HOAt moiety, which forms a more reactive OAt-active ester, leading to faster, more complete reactions with a lower risk of racemization.[4][5]
Phosphonium Salts PyBOP, PyAOPGenerally more reactive than carbodiimides and can be particularly useful for sterically hindered substrates.[6] PyAOP is especially effective for coupling N-methyl amino acids.[7]
Carbodiimides EDC, DICCost-effective and widely used, but often require additives like HOBt or OxymaPure to suppress side reactions such as racemization and improve efficiency.[1][8] EDC is water-soluble, which can simplify workup.[8]

Recommendation: For challenging couplings involving this compound, HATU is often the reagent of choice due to its high reactivity and ability to minimize side reactions.[9][10]

Q3: How do I select the appropriate solvent and base for my coupling reaction?

The solvent and base are not merely a medium for the reaction but play active roles in its success.

  • Solvents: Aprotic polar solvents are generally the best choice as they can dissolve the reactants and intermediates while not participating in unwanted side reactions.[3]

    • Recommended: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N,N-Dimethylacetamide (DMAc).[11]

    • Caution: Ensure your solvents are anhydrous to prevent hydrolysis of the activated acid.[1]

  • Bases: A non-nucleophilic organic base is required to facilitate the deprotonation of the carboxylic acid and neutralize any acidic byproducts formed during the reaction.

    • Recommended: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA).[5] DIPEA is often preferred as its bulky nature makes it less likely to act as a nucleophile itself.

    • Equivalents: Typically, 2-3 equivalents of the base are used.[6]

Q4: I'm observing significant side reactions. How can these be minimized?

The most common side reaction in amide coupling is racemization if a chiral amine is used. Another potential issue is the formation of byproducts from the reaction of the coupling reagent with the amine.

  • To Minimize Racemization:

    • Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1]

    • Modern reagents like HATU have a built-in HOAt moiety which is very effective at preventing racemization.[4]

    • Running the reaction at a lower temperature can also be beneficial.[1]

  • Guanidinylation (with Uronium Reagents): Uronium reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct. To avoid this, pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is crucial.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when coupling this compound.

Issue 1: Low or No Product Formation

// Activation Failure Path increase_reagent [label="Increase Equivalents of\nCoupling Reagent/Base"]; change_reagent [label="Switch to a More Potent\nCoupling Reagent (e.g., HATU)"]; check_reagents_quality [label="Check Quality/Age of\nReagents and Solvents"]; activation_fail -> increase_reagent; activation_fail -> change_reagent; activation_fail -> check_reagents_quality;

// Activation OK Path check_amine [label="Assess Amine Reactivity"]; amine_ok [label="Amine is Reactive", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; amine_poor [label="Amine is Electron-Poor\nor Sterically Hindered", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

activation_ok -> check_amine; check_amine -> amine_ok [label="Yes"]; check_amine -> amine_poor [label="No"];

// Poor Amine Reactivity Path increase_temp [label="Increase Reaction Temperature\n(e.g., to 40-50 °C)"]; longer_time [label="Extend Reaction Time"]; acyl_fluoride [label="Consider in situ Acyl Fluoride Formation\n(e.g., with TFFH) for very difficult cases"]; amine_poor -> increase_temp; amine_poor -> longer_time; amine_poor -> acyl_fluoride;

// Amine OK Path check_conditions [label="Review Reaction Conditions"]; conditions_ok [label="Conditions Appear Optimal", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions_issue [label="Potential Issues Identified", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

amine_ok -> check_conditions; check_conditions -> conditions_ok [label="Yes"]; check_conditions -> conditions_issue [label="No"];

// Conditions Issue Path anhydrous [label="Ensure Anhydrous Conditions\n(Dry Solvents, Inert Atmosphere)"]; optimize_base [label="Optimize Base Equivalents"]; conditions_issue -> anhydrous; conditions_issue -> optimize_base;

// Final Outcome success [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_reagent -> success; change_reagent -> success; check_reagents_quality -> success; increase_temp -> success; longer_time -> success; acyl_fluoride -> success; anhydrous -> success; optimize_base -> success; } Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Formation of Impurities

// Paths for different impurities unreacted_sm [label="Unreacted Starting Material"]; hydrolysis_product [label="Hydrolysis of Activated Ester"]; racemized_product [label="Racemized Product"]; guanidinium_byproduct [label="Guanidinium Byproduct\n(from Uronium Reagent)"];

impurity_type -> unreacted_sm [label="Starting Material"]; impurity_type -> hydrolysis_product [label="Matches Acid MW"]; impurity_type -> racemized_product [label="Diastereomer"]; impurity_type -> guanidinium_byproduct [label="Amine + Reagent Fragment"];

// Solutions solution_sm [label="See 'Low Yield' Troubleshooting Tree"]; solution_hydrolysis [label="Use Anhydrous Solvents/Reagents\nRun under Inert Atmosphere (N2/Ar)"]; solution_racemization [label="Add HOBt/OxymaPure\nUse HATU\nLower Reaction Temperature"]; solution_guanidinium [label="Pre-activate Acid Before Amine Addition\n(15-30 min)"];

unreacted_sm -> solution_sm; hydrolysis_product -> solution_hydrolysis; racemized_product -> solution_racemization; guanidinium_byproduct -> solution_guanidinium;

// Final Outcome success [label="Cleaner Reaction Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_sm -> success; solution_hydrolysis -> success; solution_racemization -> success; solution_guanidinium -> success; } Caption: Troubleshooting Guide for Impurity Formation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a robust method for the coupling of this compound with a primary or secondary amine using HATU.

  • Preparation:

    • In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Pre-activation:

    • Add HATU (1.1 equivalents) to the solution.[4]

    • Add DIPEA (2.5 equivalents) dropwise while stirring.[6]

    • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[4]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

    • Continue to stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt Mediated Coupling

This protocol provides a cost-effective alternative, particularly for less challenging amines.

  • Preparation:

    • In a dry flask, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF at 0 °C (ice bath).[12]

  • Coupling:

    • Add EDC·HCl (1.2 equivalents) to the mixture in one portion.[13]

    • Add DIPEA (2.5 equivalents) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring and Workup:

    • Stir overnight and monitor by TLC or LC-MS.

    • Follow steps 5 and 6 from Protocol 1 for workup and purification.

References

Technical Support Center: Purification of 2-Fluoro-4-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-fluoro-4-methoxynicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic compounds. Drawing from extensive field experience, this document provides not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of this compound derivatives.

Q1: My final product of a this compound derivative is off-color (e.g., yellow or brown), but NMR and LC-MS suggest it's the correct product. What could be the cause?

A1: The presence of color in your final product, despite clean analytical data, often points to trace amounts of highly chromophoric impurities. For nicotinic acid derivatives, yellow or brown discoloration can arise from several sources:

  • Oxidation byproducts: The pyridine ring, especially when activated by electron-donating groups like a methoxy substituent, can be susceptible to oxidation. The presence of residual oxidizing agents from the synthesis (e.g., nitric acid) can lead to the formation of colored byproducts. A patented process for purifying nicotinic acid specifically addresses the destruction of a yellow chromophore by melting the crude product before recrystallization.[1]

  • Residual catalysts or reagents: Trace amounts of metal catalysts (e.g., palladium, copper) used in cross-coupling or other synthetic steps can form colored complexes.[2]

  • Thermal degradation: Nicotinic acid derivatives can be sensitive to prolonged heating.[3][4] High temperatures during reaction work-up or solvent removal can lead to the formation of colored degradation products.

Troubleshooting Action: A simple and effective method to remove such color is treatment with activated carbon during recrystallization.[1][5][6] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter the hot solution to remove the carbon before allowing the solution to cool and crystallize.

Q2: I am observing a significant loss of my this compound derivative during aqueous work-up. Why is this happening and how can I prevent it?

A2: Significant product loss during aqueous extraction is a common issue with nicotinic acid derivatives due to their amphoteric nature. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. This can lead to high water solubility, especially at certain pH values.

  • Zwitterionic Character: At a pH near its isoelectric point, the molecule can exist as a zwitterion, which can increase its polarity and water solubility.

  • pH-Dependent Solubility: In basic solutions (pH > pKa of the carboxylic acid), the compound will be deprotonated to form a carboxylate salt, which is highly water-soluble. Conversely, in acidic solutions (pH < pKa of the pyridine nitrogen), the pyridine nitrogen will be protonated, forming a pyridinium salt, which is also water-soluble.

Troubleshooting Workflow:

G start High Product Loss in Aqueous Work-up check_ph Monitor and Adjust pH of Aqueous Phase start->check_ph acidic_workup Acidify to pH 3-4 to Precipitate Acid check_ph->acidic_workup If product is in aqueous layer base_wash Use Mild Base (e.g., NaHCO3) for Washing check_ph->base_wash To remove acidic impurities brine_wash Wash with Brine to Reduce Aqueous Solubility acidic_workup->brine_wash base_wash->brine_wash back_extraction Back-extract Aqueous Layers with Organic Solvent brine_wash->back_extraction result Improved Product Recovery back_extraction->result

Caption: Workflow for minimizing product loss during aqueous workup.

To minimize solubility in the aqueous phase, carefully adjust the pH of the solution to the isoelectric point of your specific derivative, which for many nicotinic acids is in the range of pH 3-4.[5][6] At this pH, the molecule is least soluble in water and will preferentially partition into the organic layer or precipitate out. Additionally, washing the organic layer with brine can help to "salt out" the product from any residual water.

Q3: I am struggling to find a suitable solvent system for the recrystallization of my this compound derivative. What are some general guidelines?

A3: Finding the right recrystallization solvent is crucial for obtaining high-purity crystalline material.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For nicotinic acid derivatives, a mixed solvent system is often effective.[7]

Commonly Employed Solvent Systems:

Solvent SystemRationale & Application
Ethanol/Water A versatile system for polar compounds. The compound is typically dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield good quality crystals.[7]
Dichloromethane/Hexane Suitable for less polar derivatives. Dissolve the compound in a minimum amount of dichloromethane and then slowly add hexane as an anti-solvent to induce crystallization.
Ethyl Acetate/Hexane A common choice for compounds of intermediate polarity.[2] Similar to the DCM/Hexane system, ethyl acetate is the primary solvent and hexane is the anti-solvent.
2-Methylpropanol-1/Water This system has been specifically used for the purification of nicotinamide, a related derivative, to remove nicotinic acid impurities.[8]

Pro-Tip: If your compound "oils out" during recrystallization, it means the solution has become supersaturated before the temperature has dropped to the point of crystallization. To remedy this, try using a more dilute solution, a slower cooling rate, or a different solvent system.

II. Troubleshooting Guide: Specific Purification Challenges

This section delves into more complex purification issues that may arise from side reactions or inherent properties of this compound derivatives.

Issue 1: Presence of a Decarboxylated Impurity

Symptom: You observe an impurity in your LC-MS or NMR with a mass corresponding to the loss of CO2 (44 Da) from your target molecule.

Causality: Nicotinic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[4][9][10] The electron-withdrawing nature of the pyridine ring can stabilize the intermediate formed upon loss of carbon dioxide. While nicotinic acid itself is relatively stable, the stability of its derivatives can vary.[9] Picolinic acid (2-pyridinecarboxylic acid) is known to decarboxylate more readily than nicotinic acid (3-pyridinecarboxylic acid).[9] The presence of other functional groups on the ring can influence this stability.

Mitigation and Purification Strategy:

  • Reaction Temperature Control: Avoid excessive heating during the reaction and work-up. Monitor reaction progress to avoid prolonged reaction times at high temperatures.

  • pH Control: Decarboxylation can be catalyzed by both acid and base.[9] Maintaining a neutral pH during work-up and purification, where possible, can minimize this side reaction.

  • Purification:

    • Acid-Base Extraction: The decarboxylated impurity will be significantly less acidic than the parent carboxylic acid. A careful extraction with a weak base like sodium bicarbonate solution can selectively deprotonate and extract the desired carboxylic acid into the aqueous layer, leaving the less acidic impurity in the organic layer.

    • Column Chromatography: If extraction is not sufficiently selective, flash column chromatography is a reliable method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will typically elute the less polar decarboxylated product first, followed by the more polar carboxylic acid.

Issue 2: Hydrolysis of the Methoxy Group

Symptom: An impurity is detected with a mass corresponding to the replacement of the -OCH3 group with an -OH group (a difference of 14 Da).

Causality: The methoxy group at the 4-position of the pyridine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This results in the formation of the corresponding 4-hydroxy-2-fluoronicotinic acid derivative.

Prevention and Remediation Protocol:

  • Avoid Harsh pH Conditions: During work-up and purification, avoid the use of strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH) for extended periods, especially with heating. Use milder reagents like dilute acetic acid or sodium bicarbonate for pH adjustments.

  • Purification via Recrystallization: The resulting 4-hydroxy derivative will have significantly different solubility properties due to the presence of the acidic hydroxyl group and its potential for tautomerization to a pyridone form. This difference can often be exploited for separation by recrystallization. The hydroxy derivative is typically more polar and may be less soluble in common organic solvents.

  • Chromatographic Separation: If recrystallization is ineffective, flash chromatography is the method of choice. The increased polarity of the hydroxy impurity will result in a longer retention time on silica gel compared to the desired methoxy compound.

G start Crude Product with Hydrolyzed Impurity recrystallization Attempt Recrystallization start->recrystallization analysis1 Analyze Purity (TLC, LC-MS) recrystallization->analysis1 chromatography Perform Flash Column Chromatography analysis2 Analyze Purity (TLC, LC-MS) chromatography->analysis2 success Pure this compound Derivative analysis1->success Purity >98% failure Impurity Still Present analysis1->failure Purity <98% analysis2->success failure->chromatography

Caption: Purification workflow for removing a hydrolyzed impurity.

Issue 3: Difficulty in Removing Unreacted Starting Materials or Reagents

Symptom: Persistent presence of starting materials (e.g., a precursor amine or halide) or coupling reagents (e.g., EDC, DMAP) in the final product.[11]

Causality: This is a common issue when the polarity and solubility of the impurities are very similar to that of the desired product.[12] For instance, if you are synthesizing an amide derivative, the unreacted nicotinic acid and the product may have comparable polarities.

Targeted Purification Protocols:

  • For Unreacted this compound:

    • Method: Perform a wash with a dilute solution of a weak base like sodium bicarbonate (NaHCO3).

    • Principle: The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous layer. If your product is an ester or amide, it will remain in the organic layer.[11] Be cautious with amide products, as strong bases could cause hydrolysis.

  • For Unreacted Amines or Other Basic Starting Materials:

    • Method: Wash the organic solution of your product with a dilute acid, such as 1M HCl.

    • Principle: The basic impurity will be protonated to form a water-soluble salt, which will be removed in the aqueous wash. The desired product (if it is not strongly basic) will remain in the organic phase. Ensure your target molecule is stable to these acidic conditions.

  • For Reagents like EDC/DMAP:

    • Method: These are often water-soluble and can be removed with successive aqueous washes. A dilute acid wash can also help in removing the basic DMAP.

    • Principle: Exploiting the water solubility of these reagents and their basicity allows for their removal from the organic phase containing the product.

III. References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. 12

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. 3

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids. 13

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. 9

  • NIH. A method for the degradation of radioactive nicotinic acid. 10

  • Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. 5

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. 14

  • YouTube. Pyridine : Decarboxylation of Niacin. 4

  • Google Patents. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. 6

  • NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. 2

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 7

  • Google Patents. Purification of nicotinic acid - US3037987A. 1

  • Google Patents. US4447615A - Process for the purification of nicotinic acid amide I. 8

References

stability of 2-Fluoro-4-methoxynicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common stability-related questions and provide scientifically grounded explanations and protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.

Question 2: I left my container of this compound on the benchtop at room temperature for a few days. Is it still usable?

Answer: While short-term exposure to ambient temperature is unlikely to cause significant degradation, it is not ideal. The primary concerns with improper storage are potential hydrolysis from atmospheric moisture and slow degradation if exposed to light. For critical applications, it is recommended to re-analyze the material for purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Section 2: Stability in Solution

Question 3: I am dissolving this compound in a basic aqueous solution (e.g., containing NaOH or K2CO3) for a reaction and observing the formation of an unexpected byproduct. What could be happening?

Answer: The 2-fluoro substituent on the pyridine ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] In a basic solution, hydroxide ions (OH⁻) or other nucleophiles present can displace the fluoride ion. The reaction of 2-fluoropyridine with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position.[3] This will lead to the formation of 2-hydroxy-4-methoxynicotinic acid.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, use milder bases or non-nucleophilic bases for your reaction.

  • Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of the SNAr side reaction.

  • Protecting Groups: If the carboxylic acid needs to be deprotonated, consider converting it to an ester first to reduce the overall electron-withdrawing nature of the substituents on the ring, which might slightly decrease the rate of SNAr.

  • Monitor the Reaction: Use in-process analytical techniques like TLC or LC-MS to monitor the formation of the byproduct and optimize reaction conditions to minimize it.

Question 4: I am working with this compound under acidic conditions (e.g., using HCl or H₂SO₄) and my yield is lower than expected. Could the compound be degrading?

Troubleshooting Steps:

  • Use Milder Acids: If your reaction chemistry allows, switch to a weaker acid or use a catalytic amount of a strong acid.

  • Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Limit Water Content: If the reaction can be performed in an anhydrous organic solvent, this will prevent hydrolysis.

  • Reaction Time: Optimize the reaction time to maximize the formation of your desired product while minimizing the degradation of the starting material.

Section 3: Thermal and Photochemical Stability

Question 5: I am running a reaction at an elevated temperature (>150°C) and observing gas evolution and the formation of a new, less polar compound. What is the likely cause?

Answer: The observation of gas evolution (likely CO₂) at high temperatures suggests that this compound may be undergoing thermal decarboxylation. Nicotinic acid and its derivatives are known to decarboxylate at high temperatures, often catalyzed by metals, to yield the corresponding pyridine.[7][8][9] In this case, the product would be 2-fluoro-4-methoxypyridine.

Troubleshooting Steps:

  • Lower Reaction Temperature: Explore alternative reaction conditions that do not require such high temperatures.

  • Catalyst Choice: If a metal catalyst is being used, consider if it might be promoting decarboxylation and if an alternative catalyst is available.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can sometimes help to suppress certain thermal decomposition pathways, although it may not prevent decarboxylation.

Question 6: My experiment involves prolonged exposure to UV light. Should I be concerned about the stability of this compound?

Answer: While some related compounds like 6-chloronicotinic acid have shown stability to UVA light alone, they can undergo photocatalytic degradation.[10][11] Therefore, it is prudent to assume that this compound may be susceptible to photodegradation, especially in the presence of photosensitizers or photocatalysts. Photodegradation could involve complex reaction pathways.

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil to exclude light.

  • Control Experiments: Run a control experiment where a solution of this compound is exposed to the same light conditions in the absence of other reactants to assess its photostability directly.

  • Analyze for Photodegradants: If photodegradation is suspected, use analytical techniques like LC-MS to identify any new impurities that form upon light exposure.

Summary of Potential Degradation Pathways

ConditionPotential Degradation PathwayPrimary Degradation Product
Basic (Aqueous) Nucleophilic Aromatic Substitution (SNAr)2-Hydroxy-4-methoxynicotinic acid
Acidic (Aqueous) Hydrolysis of Methoxy Group2-Fluoro-4-hydroxynicotinic acid
High Temperature Thermal Decarboxylation2-Fluoro-4-methoxypyridine
UV Light Exposure PhotodegradationVarious, potentially complex mixture

Visualizing Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 2-Hydroxy-4-methoxynicotinic Acid A->B  Basic Conditions (e.g., OH⁻) C 2-Fluoro-4-hydroxynicotinic Acid A->C  Acidic Conditions (e.g., H₃O⁺) D 2-Fluoro-4-methoxypyridine A->D  High Temperature (Δ) E Photodegradation Products A->E  UV Light

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradants.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better separation of polar pyridine carboxylic acids, a mixed-mode column (reversed-phase and cation-exchange) could also be effective.[8][12]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector)

  • Gradient Program (starting point):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

5. Method Validation:

  • To ensure the method is stability-indicating, perform forced degradation studies.[5][9][13] Briefly expose samples of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.

Forced Degradation Workflow cluster_0 Stress Conditions A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal Stress D->G E Photolytic Stress E->G F 2-Fluoro-4-methoxynicotinic Acid Sample F->A F->B F->C F->D F->E H Peak Purity Assessment & Method Validation G->H

Caption: Workflow for forced degradation studies to validate a stability-indicating HPLC method.

References

Technical Support Center: Synthesis of 2-Fluoro-4-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Troubleshooting Guide: Common Impurities and Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My fluorination reaction is incomplete, and I'm observing significant amounts of starting material. What's going wrong?

A1: Incomplete fluorination is a frequent hurdle. The efficiency of introducing the fluorine atom onto the pyridine ring is highly dependent on the chosen synthetic route and reaction conditions.

A common route involves a halogen exchange (Halex) reaction, often starting from 2-chloro-4-methoxynicotinic acid or its nitrile precursor. The success of this SNAr (Nucleophilic Aromatic Substitution) reaction is governed by several factors:

  • Fluorinating Agent: The choice and quality of the fluoride source are paramount. Anhydrous potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst (e.g., Kryptofix 222, 18-crown-6) to enhance the nucleophilicity of the fluoride ion in aprotic polar solvents.

  • Reaction Temperature: Halex reactions on electron-deficient rings like pyridine often require high temperatures (150-220 °C) to proceed at a reasonable rate. Insufficient temperature is a primary cause of incomplete conversion.

  • Solvent: The solvent must be aprotic, polar, and have a high boiling point to facilitate the reaction. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and sulfolane. The presence of water can significantly hinder the reaction by solvating the fluoride ion, reducing its reactivity. Ensure all reagents and solvents are scrupulously dried.

  • Activation of the Leaving Group: The methoxy group at the 4-position is electron-donating, which can deactivate the ring towards nucleophilic attack. The carboxylic acid or nitrile group at the 3-position helps to activate the 2-position, but strenuous conditions are still often necessary.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. The presence of moisture is detrimental.[1]

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-15 °C, monitoring the reaction progress by HPLC or GC.

  • Optimize Fluoride Source and Catalyst: Consider spray-dried KF for higher reactivity. Ensure the phase-transfer catalyst is used in appropriate stoichiometric amounts (typically 5-10 mol%).

  • Alternative Routes: If halogen exchange proves inefficient, direct C-H fluorination of 4-methoxynicotinic acid could be explored, although this often requires specialized and hazardous reagents like elemental fluorine or silver(II) fluoride (AgF₂).[2][3][4] These methods offer high selectivity for the position adjacent to the nitrogen but come with significant safety considerations.[2][4]

Q2: I'm observing an impurity with the same mass as my product. How can I identify and eliminate this isomeric impurity?

A2: The formation of isomeric impurities is a significant challenge, particularly the generation of 6-Fluoro-4-methoxynicotinic acid.

The electronic nature of the pyridine ring can lead to substitution at positions other than the desired C2. While the directing effects of the substituents generally favor C2 fluorination, competing reactions can occur, especially under harsh conditions.

Root Causes of Isomer Formation:

  • Reaction Mechanism: In some synthetic pathways, particularly those involving pyridine N-oxides, functionalization can occur at the 4-position if the 2-position is sterically hindered or electronically disfavored.[5][6]

  • Starting Material Isomers: Contamination of the starting material (e.g., 2-chloro-4-methoxypyridine containing the 6-chloro isomer) will directly lead to the corresponding fluoro-isomer in the final product.

Identification and Mitigation Strategies:

  • Analytical Characterization: Use high-resolution analytical techniques to distinguish between isomers.

    • HPLC: Develop a robust HPLC method capable of separating the isomers. This may require screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.[7][8]

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing isomers based on coupling constants and chemical shifts.

  • Purification:

    • Recrystallization: If the product is a solid, fractional recrystallization can be an effective method for removing isomeric impurities. Experiment with different solvent systems.

    • Chromatography: Column chromatography is a reliable method for separating isomers, although it can be less practical on a large scale.[9]

  • Prevention:

    • Starting Material Purity: Ensure the purity of your starting materials through rigorous QC testing before beginning the synthesis.

    • Reaction Condition Control: Avoid excessively high temperatures or prolonged reaction times, which can sometimes lead to isomerization or side reactions.

Q3: My final product is contaminated with a dechlorinated or de-fluorinated impurity (4-methoxynicotinic acid). What causes this?

A3: The presence of the hydro-dehalogenated impurity, 4-methoxynicotinic acid, typically points to side reactions occurring during synthesis or workup.

Potential Causes:

  • Reductive Dehalogenation: This can occur if reducing agents are present, even in trace amounts. Certain catalysts used in precursor synthesis (e.g., palladium on carbon for a hydrogenation step) must be completely removed.

  • Hydrolysis of the Halo-Intermediate: During workup, particularly under basic conditions and elevated temperatures, the chloro or fluoro group can be susceptible to hydrolysis, replacing it with a hydroxyl group, which may then tautomerize or be further reduced.

  • Incomplete Halogenation of Precursor: If the synthesis starts from a hydroxyl-pyridine precursor (e.g., 2-hydroxy-4-methoxynicotinic acid), incomplete conversion to the chloro-intermediate will carry through the reaction sequence.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidative or reductive side reactions.

  • Workup Conditions: Neutralize the reaction mixture carefully, avoiding strongly basic conditions if possible. Perform extractions and washes at room temperature or below.

  • Purification of Intermediates: Ensure the purity of the halogenated intermediate before proceeding to the next step. Purification at an earlier stage is often easier than removing the dehalogenated impurity from the final product.

II. Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound and what are its key challenges?

A4: A prevalent synthetic strategy involves a multi-step sequence starting from simpler precursors. A representative pathway is outlined below:

G cluster_0 Typical Synthetic Pathway A 2-Chloro-4-methoxypyridine-3-carbonitrile B 2-Fluoro-4-methoxypyridine-3-carbonitrile A->B Halogen Exchange (e.g., KF, high temp) C This compound B->C Hydrolysis (e.g., H₂SO₄ or NaOH) G cluster_workflow HPLC Method Development Workflow Start Prepare Sample & Standards Screen Initial Gradient Screen (C18 Column) Start->Screen Analyze Analyze Chromatogram Screen->Analyze Optimize Optimize Gradient/Mobile Phase Analyze->Optimize Resolution < 1.5 Validate Validate Method (Specificity, Linearity) Analyze->Validate Good Separation Optimize->Screen End Final Method Validate->End

References

Technical Support Center: Troubleshooting Reactions with 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to ensure the success of your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a substituted pyridine derivative with three key functional groups that dictate its reactivity: a carboxylic acid, a fluorine atom at the 2-position, and a methoxy group at the 4-position. The pyridine ring is electron-deficient, which, combined with the electron-withdrawing nature of the fluorine atom and the carboxylic acid, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The carboxylic acid allows for standard amide bond formations, while the methoxy group can potentially be a site for demethylation under certain conditions.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

A. Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this compound. However, challenges such as low yield and purification difficulties can arise.

Question 1: My amide coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with this substrate can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of the Carboxylic Acid: The first step in most amide couplings is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.

    • Troubleshooting:

      • Choice of Coupling Reagent: There are numerous amide coupling reagents available, each with its own advantages.[4] For complex substrates, it's often necessary to screen a selection of reagents to find the optimal one.[5] Common choices include carbodiimides like EDC (in combination with an additive like HOBt or NHS), as well as phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) based reagents.[5] HATU is often a robust choice for challenging couplings.[6]

      • Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent and a base before adding the amine. This prevents the coupling reagent from reacting with the amine directly.[6]

  • Sub-optimal Base Selection: The choice and amount of base are critical.

    • Troubleshooting:

      • A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[7] Ensure the base is of high purity and used in the correct stoichiometric amount (often 2-3 equivalents).

  • Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous and slow reaction.

    • Troubleshooting:

      • Common solvents for amide coupling include DMF, DCM, and THF. If solubility is an issue in one, consider switching to another or using a solvent mixture. For instance, if starting materials are water-soluble but the product is not, an EDC/NHS coupling followed by an acid/base workup might be ideal.[4]

  • Side Reactions: The fluorine atom at the 2-position can be susceptible to nucleophilic attack by the amine, especially at elevated temperatures, leading to a side product.

    • Troubleshooting:

      • Maintain a low reaction temperature (0 °C to room temperature) to minimize the chances of nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am having difficulty purifying my amide product from the reaction mixture. What are the common impurities and how can I remove them?

Answer:

Purification challenges often arise from unreacted starting materials and byproducts of the coupling reagents.

  • Common Impurities:

    • Unreacted this compound.

    • Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if DCC is used).

    • Excess amine.

  • Purification Strategies:

    • Aqueous Workup: A standard acidic and basic wash during the workup can remove unreacted acid and excess amine, respectively.[8] Using a base wash with sodium carbonate or bicarbonate can minimize the risk of ester hydrolysis if your product contains such a group.[8]

    • Removal of Urea Byproducts: If DCC or DIC was used, the corresponding urea byproduct can often be removed by filtration if it precipitates. DCU is notoriously difficult to remove completely if it remains in solution.[4] Switching to a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct is water-soluble.

    • Chromatography: Column chromatography on silica gel is a standard method for purifying amide products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.[8]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

B. Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-fluoro substituent makes the pyridine ring susceptible to SNAr, a key reaction for introducing various functionalities.

Question 3: My SNAr reaction of this compound with an amine nucleophile is not proceeding to completion. What can I do?

Answer:

Incomplete SNAr reactions with 2-fluoropyridines can be due to several factors, including the nucleophilicity of the amine and the reaction conditions.

  • Insufficient Nucleophilicity of the Amine: While primary and secondary amines are generally good nucleophiles, their reactivity can be sterically hindered or electronically reduced.

    • Troubleshooting:

      • Stronger Base: The addition of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the amine, increasing its nucleophilicity.

      • Higher Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1] Consider increasing the reaction temperature, potentially using a high-boiling point solvent like DMSO or DMF. Microwave heating can also be effective in accelerating these reactions.[1]

  • Reaction Conditions: The choice of solvent and the presence of water can significantly impact the reaction.

    • Troubleshooting:

      • Solvent: Aprotic polar solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).

      • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can compete as a nucleophile, leading to the formation of the corresponding 2-hydroxypyridine derivative.

  • Reactivity of the Substrate: While the fluorine atom activates the ring for SNAr, the methoxy and carboxylate groups also influence the electronic properties.

    • Insight: The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine atom.[1][2]

Workflow for a Typical SNAr Reaction

SNAr_Workflow A Start with This compound B Add Amine Nucleophile and Base (e.g., K2CO3, DIPEA) A->B Reagents C Heat in a Polar Aprotic Solvent (e.g., DMF, DMSO) B->C Conditions D Monitor Reaction (TLC, LC-MS) C->D In-Process Control E Aqueous Workup & Extraction D->E Quenching F Purification (Chromatography/Recrystallization) E->F Isolation G Final Product F->G Purity

Caption: A typical workflow for an SNAr reaction.

C. Potential Side Reactions

Understanding and mitigating potential side reactions is crucial for a successful synthesis.

Question 4: I suspect the methoxy group on my this compound is being cleaved during the reaction. Is this possible and how can I prevent it?

Answer:

Yes, demethylation of methoxypyridines can occur under certain conditions, particularly with strong nucleophiles or Lewis acids.

  • Conditions Favoring Demethylation:

    • Strong Nucleophiles/Bases: Reagents like L-selectride or sodium trimethylsilanethiolate have been reported to demethylate methoxypyridines.[3][9] While less common with the reagents typically used for amide coupling or SNAr, it is a possibility with very strong, hard nucleophiles.

    • Lewis or Protic Acids at High Temperatures: Strong acids can protonate the methoxy group, making it a better leaving group, which can then be displaced by a nucleophile or eliminated.

  • Prevention Strategies:

    • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Choice of Reagents: Use milder bases and nucleophiles where possible. If a strong base is required, consider a sterically hindered one to disfavor attack at the methyl group.

    • Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable, consider if protecting the carboxylic acid as an ester might modulate the reactivity of the ring, though this adds extra steps.

Question 5: I am performing a reaction on an ester derivative of this compound and I am getting the carboxylic acid back. What is causing this hydrolysis?

Answer:

Ester hydrolysis can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the presence of excess water will drive the equilibrium towards the carboxylic acid and alcohol.[10]

    • Cause: Adventitious water in your reagents or solvents, or acidic workup conditions.

    • Prevention: Use anhydrous solvents and reagents. If an acidic workup is necessary, perform it at low temperatures and for a short duration.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is often faster than acid-catalyzed hydrolysis.

    • Cause: Use of strong aqueous bases (e.g., NaOH, KOH) during the reaction or workup.[11]

    • Prevention: Use non-aqueous or weaker bases (e.g., K₂CO₃, NaHCO₃) for the workup if your product is base-sensitive. If a strong base is required for the reaction itself, ensure the reaction is anhydrous.

Table 1: Common Conditions for Ester Hydrolysis

ConditionReagentsKey Considerations
Acidic Dilute HCl or H₂SO₄ in waterReversible; driven by excess water.[11]
Basic NaOH or KOH in water/alcohol mixtureIrreversible; forms the carboxylate salt.[11]

III. Purification and Characterization

Question 6: What are the best practices for purifying compounds derived from this compound?

Answer:

The purification strategy will depend on the specific properties of your product.

  • General Tips:

    • Extraction: For nicotinic acid derivatives, which can have some water solubility, it's important to perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous phase.[8]

    • Column Chromatography: Silica gel is the most common stationary phase. The polarity of the eluent will depend on your compound. For acidic products, adding a small amount of acetic acid to the eluent can improve the peak shape. For basic products, a small amount of triethylamine can be beneficial.

    • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[12] Experiment with different solvent systems to find one that provides good solubility at high temperature and poor solubility at low temperature.

IV. Visualization of Key Concepts

Diagram 1: Key Reactive Sites of this compound

Caption: Key reactive sites for chemical transformations.

V. References

  • Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.

  • Organic Chemistry Portal. Ester to Acid - Common Conditions.

  • Wadsak, W., & Mitterhauser, M. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed.

  • Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Yang, E. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.

  • Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate.

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles.

  • ResearchGate. 4‐Methoxypyridine N‐oxide.

  • US3037987A - Purification of nicotinic acid - Google Patents.

  • US4185027A - Hydrolysis of methyl esters - Google Patents.

  • LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines.

  • The Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines [Video]. YouTube.

  • ResearchGate. Coupling Reagents.

  • ChemScene. 1190315-81-1 | this compound.

  • Sunway Pharm Ltd. This compound - CAS:1190315-81-1.

  • Request PDF. ChemInform Abstract: Synthesis and Reactions of Fluorinated Nicotinonitriles.

  • Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Benchchem. Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.

  • Feringa, B. L., & Minnaard, A. J. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • ResearchGate. 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.

  • Reddit. amide coupling help : r/Chempros.

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • NIH. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

  • LibreTexts. 2.6: Ester Hydrolysis and Phosphoryl Transfer.

  • PubMed. Recent advances in dissecting the demethylation reactions in natural product biosynthesis.

  • PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.

  • YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles.

  • PubChem. 4-Methoxypyridine.

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.

  • NIH. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

  • ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

  • NIH. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

References

Technical Support Center: Mastering the Scale-Up of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this valuable fluorinated nicotinic acid derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and synthesis of this compound.

1. What are the basic properties of this compound?

This compound is a pyridine derivative with a carboxylic acid at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position.[1][2] Its key identifiers are:

PropertyValue
CAS Number 1190315-81-1
Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Synonyms 2-Fluoro-4-methoxypyridine-3-carboxylic acid

2. What are the primary applications of this compound?

Fluorinated nicotinic acids are important building blocks in medicinal chemistry.[3] The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. While specific applications for this exact molecule are proprietary to the developing institutions, it is structurally positioned to be an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

3. What are the main synthetic routes to this compound?

While a specific, detailed industrial synthesis for this exact molecule is not publicly disclosed, analogous chemistries for fluorinated pyridines suggest several potential routes. These often involve multi-step sequences that may include:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a corresponding 2-chloro or 2-bromo-4-methoxynicotinic acid derivative and performing a halogen exchange reaction with a fluoride source like potassium fluoride (KF). This can be challenging and may require harsh conditions.[4]

  • Directed Ortho-metalation (DoM): Utilizing a directing group to achieve regioselective lithiation of a substituted pyridine, followed by quenching with an electrophilic fluorine source.

  • From commercially available fluorinated pyridines: Building the methoxy and carboxylic acid functionalities onto a pre-existing 2-fluoropyridine scaffold. For instance, a 2-fluoropyridine can be functionalized through lithiation followed by reaction with an appropriate electrophile.[5]

4. What are the key safety considerations when handling this compound and its precursors?

Similar to other fluorinated organic acids, this compound should be handled with care. It is advisable to consult the specific Safety Data Sheet (SDS). Generally, for related compounds, the hazards include skin and eye irritation.[6][7] When working with fluorinating agents or strong bases like n-butyllithium during synthesis, all appropriate personal protective equipment (PPE) should be used, and reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guide for Scale-Up

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • The reaction consistently stalls before all the starting material is consumed.

  • The isolated yield of the desired product is significantly lower than in lab-scale experiments.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficient Reagent Activity Explanation: On a larger scale, mass transfer limitations can become more pronounced. If using a solid-supported reagent like KF for fluorination, its surface area and activity are critical. Action: Ensure the fluorinating agent is finely powdered and rigorously dried. Consider using a phase-transfer catalyst to improve solubility and reactivity.
Poor Temperature Control Explanation: Many reactions in this chemistry, especially those involving organometallics, are highly temperature-sensitive. Localized overheating in a large reactor can lead to side reactions and decomposition. Action: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio. For highly exothermic steps, consider a semi-batch or continuous flow process to manage heat evolution effectively.[8]
Moisture Sensitivity Explanation: Reactions involving strong bases like lithium diisopropylamide (LDA) or n-butyllithium are extremely sensitive to moisture.[5] Water will quench the organometallic species, leading to starting material recovery and byproducts. Action: Use anhydrous solvents and reagents. Dry all glassware and the reactor thoroughly. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow: Optimizing a Halogen Exchange Reaction

start Start: Low Yield in Halogen Exchange check_reagent Check Fluoride Source Activity (KF, CsF) start->check_reagent check_solvent Evaluate Solvent System start->check_solvent check_temp Review Temperature Profile start->check_temp implement_ptc Implement Phase-Transfer Catalyst (e.g., 18-crown-6) check_reagent->implement_ptc purify_solvent Ensure Anhydrous Conditions check_solvent->purify_solvent optimize_temp Optimize Reaction Temperature check_temp->optimize_temp analyze Analyze Reaction Progress (HPLC, GC) implement_ptc->analyze purify_solvent->analyze optimize_temp->analyze scale_up Scale-Up with Optimized Conditions analyze->scale_up

Caption: Troubleshooting workflow for low yield in halogen exchange reactions.

Problem 2: Formation of Impurities

Symptoms:

  • Multiple spots on TLC or peaks in HPLC/GC analysis of the crude product.

  • Difficulty in purifying the final product to the required specification.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Isomeric Impurities Explanation: If the synthesis involves electrophilic aromatic substitution (e.g., Friedel-Crafts acylation on a related precursor), a mixture of ortho and para isomers can be formed.[9] Separating these isomers on a large scale can be challenging. Action: Optimize the reaction conditions (catalyst, temperature, solvent) to favor the desired isomer. If separation is unavoidable, develop a robust crystallization method.
Over-reaction or Side Reactions Explanation: In reactions involving multiple reactive sites, side reactions can occur. For example, in a lithiation reaction, if the temperature is not well-controlled, the organolithium species can react with the solvent or other functional groups. Action: Maintain strict temperature control. Add reagents slowly and sub-surface to avoid localized high concentrations. Consider using protecting groups for sensitive functionalities.
Hydrolysis of Intermediates Explanation: During workup, acidic or basic conditions can lead to the hydrolysis of ester or nitrile intermediates if they are part of the synthetic route. Action: Carefully control the pH during aqueous workup. Use a buffered system if necessary. Minimize the contact time between the organic phase and the aqueous phase.

Logical Relationship: Impurity Formation Pathways

sub Starting Material desired Desired Product: This compound sub->desired Main Reaction Pathway impurity1 Isomeric Impurity sub->impurity1 Side Reaction 1 (e.g., Isomerization) impurity2 Byproduct sub->impurity2 Side Reaction 2 (e.g., Over-reaction) impurity3 Degradation Product desired->impurity3 Degradation

Caption: Potential pathways for impurity formation during synthesis.

Problem 3: Purification and Isolation Challenges

Symptoms:

  • The product is difficult to crystallize.

  • The product co-elutes with impurities during chromatography.

  • Poor recovery after purification steps.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Unfavorable Crystalline Form Explanation: The product may exist as an oil or have a low melting point, making crystallization difficult. Action: Screen a wide range of solvents and solvent mixtures for crystallization. Consider techniques like anti-solvent crystallization or cooling crystallization. If the free acid is difficult to handle, consider isolating it as a salt (e.g., with a suitable amine or inorganic base).
Residual Solvents Explanation: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove on a large scale. Action: During workup, perform multiple extractions with a lower-boiling point solvent. After isolation, dry the product under high vacuum and gentle heating.
Product Solubility Explanation: The product may have high solubility in the chosen extraction or crystallization solvents, leading to losses. Action: Optimize the pH during extraction to ensure the carboxylic acid is in its least soluble form (protonated for organic solvent extraction, deprotonated for aqueous washes). For crystallization, use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol: Recrystallization for Purification

  • Solvent Selection: In small-scale trials, test the solubility of the crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and at their boiling points.

  • Dissolution: In the chosen solvent, dissolve the crude product at an elevated temperature to form a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum.

References

Technical Support Center: Catalyst Selection for 2-Fluoro-4-methoxynicotinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Fluoro-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions & Catalyst Selection Guide

This section addresses the most common questions encountered when planning cross-coupling reactions with this specific, electron-deficient heteroaromatic substrate.

Q1: What are the primary challenges when performing cross-coupling with this compound?

Answer: Cross-coupling with this compound, while powerful, presents two main challenges rooted in its structure:

  • Catalyst Inhibition/Poisoning: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst center. This coordination can inhibit the catalyst or deactivate it entirely, preventing it from participating in the catalytic cycle and leading to low or no product yield.[1][2]

  • Substrate Instability (Protodeboronation): When using the corresponding boronic acid in Suzuki-Miyaura couplings, the molecule is highly susceptible to protodeboronation. This is an undesired side reaction where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, effectively destroying the nucleophilic partner before it can couple.[3][4] This is a common issue for electron-deficient heteroaryl boronic acids.[5]

Successfully coupling this substrate requires a catalyst system that is robust enough to overcome these challenges, typically by promoting rapid catalytic turnover that outpaces the deactivation and degradation pathways.

Q2: I want to form a C(sp²)-C(sp²) bond. Which catalyst system should I choose for a Suzuki-Miyaura coupling?

Answer: The Suzuki-Miyaura reaction is the most common method for this transformation. Success hinges on selecting a catalyst system that mitigates the challenges mentioned above.

  • Palladium Precursor: While many Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can work, starting with a pre-formed Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable as it bypasses the potentially problematic in situ reduction step.[3][4][6]

  • Ligand Selection (Crucial): This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You should use bulky, electron-rich monodentate biarylphosphine ligands. These ligands serve two purposes: their steric bulk creates a protective pocket around the palladium atom, preventing inhibition by the pyridine nitrogen, and their electron-donating nature accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[7]

A decision workflow for selecting a starting point is outlined below.

start Goal: C(sp²)-C(sp²) Bond Formation reaction_type Reaction: Suzuki-Miyaura Coupling start->reaction_type sub_node Substrate: This compound derivative reaction_type->sub_node ligand_choice Critical Choice: Ligand Selection sub_node->ligand_choice ligand_rec Recommended Ligands: Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos, RuPhos) ligand_choice->ligand_rec Why? Shields Pd center, accelerates catalysis base_choice Base Selection: Mild, Non-Hydroxide Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) ligand_rec->base_choice boron_source Boron Source Strategy: Use stable derivatives to prevent protodeboronation base_choice->boron_source Why? Minimizes boronic acid degradation boron_ester Option A: Pinacol Ester or MIDA Boronate boron_source->boron_ester

Caption: Catalyst selection workflow for Suzuki coupling.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key ConsiderationsSource(s)
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂ is cheaper and often sufficient, but Pd₂(dba)₃ provides a direct Pd(0) source.[2]
Ligand SPhos, XPhos, RuPhos(Most Critical Choice) These bulky, electron-rich ligands are proven to be effective for challenging heteroaryl couplings. Start with a 2:1 Ligand:Pd ratio.[1][2][3]
Base K₃PO₄ or K₂CO₃ (≥2 equiv)Milder inorganic bases are preferred over strong hydroxides (e.g., NaOH) to minimize the risk of protodeboronation and other side reactions.[3]
Boron Source Boronic Acid Pinacol EsterUsing the pinacol ester derivative of your coupling partner is highly recommended. It is more stable than the free boronic acid and slowly hydrolyzes in situ, keeping the concentration of the unstable boronic acid low.[1][3][6]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or TolueneEnsure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[4][8]
Temperature 80–110 °CStart around 100 °C. Microwave irradiation can significantly shorten reaction times.[8][9]
Q3: How do I form a C-N bond using this substrate?

Answer: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[10][11] This reaction is also catalyzed by palladium and requires a careful selection of ligand and base. For a substrate like 2-Fluoro-4-iodo- or 4-bromo-nicotinic acid, the reaction can be highly regioselective. Studies on related dihalopyridines show that coupling often occurs selectively at the 4-position over the 2-position under Buchwald-Hartwig conditions.[12][13]

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand is standard. For C-N coupling, ligands such as BINAP or Josiphos-type ligands have proven effective.[12][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typical.

Q4: Is Sonogashira coupling a viable option for forming a C-C triple bond?

Answer: Yes, the Sonogashira coupling is a very effective method for coupling terminal alkynes with aryl halides, including halopyridines.[15] The reaction typically employs a dual catalyst system.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[16][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, which also often serves as the solvent.

  • Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can induce undesirable alkyne homocoupling (Glaser coupling).[18]

Section 2: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

start Problem: Low or No Yield q1 Did you rigorously degas all solvents? start->q1 sol1 Root Cause: Catalyst Oxidation Solution: Sparge solvents with Ar/N₂ for 20-30 min or use freeze-pump-thaw cycles. q1->sol1 No q2 Are you using a boronic acid or ester? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Root Cause: Protodeboronation Solution: Switch to a more stable pinacol or MIDA ester. Ensure anhydrous conditions. q2->sol2 Acid q3 What ligand are you using? q2->q3 Ester a2_acid Acid a2_ester Ester sol2->q3 sol3 Root Cause: Catalyst Poisoning Solution: Switch to a bulky, electron-rich biarylphosphine ligand (XPhos, SPhos). q3->sol3 Simple final_check Review base, temperature, and stoichiometry. Consider increasing catalyst loading. q3->final_check Bulky a3_simple Simple (e.g., PPh₃) a3_bulky Bulky (e.g., SPhos) sol3->final_check

Caption: A troubleshooting workflow for low-yield reactions.

Table 2: Troubleshooting Common Cross-Coupling Issues

ProblemProbable Cause(s)Recommended SolutionsSource(s)
Low or No Yield 1. Catalyst Deactivation: Oxidation of Pd(0) by residual oxygen. 2. Catalyst Poisoning: Coordination of the pyridine nitrogen to the Pd center. 3. Protodeboronation: Degradation of the boronic acid starting material.1. Ensure all solvents are rigorously degassed. Maintain a positive pressure of inert gas (Ar or N₂). 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the metal center. 3. Use the more stable boronic acid pinacol ester. Ensure reagents and solvents are anhydrous.[1][2][3][4]
Significant Homocoupling of Boronic Acid Oxygen in the Reaction: O₂ can facilitate the oxidation of Pd(0) to Pd(II), which can promote a catalytic cycle for homocoupling.This is a critical sign of inadequate inert atmosphere technique. Improve degassing procedures (sparging or freeze-pump-thaw cycles) and ensure all transfers are done under a positive flow of inert gas.[4]
Dehalogenation of Starting Material Presence of Hydride Source: Some solvents (e.g., certain alcohols) or impurities can act as hydride donors, leading to reduction of the aryl halide.Ensure solvents are pure and appropriate for the reaction. Optimize reaction time, as prolonged heating can sometimes promote this side reaction.[1]
Difficult Product Purification Incomplete Reaction: Both starting material and product are present. Formation of Byproducts: Close-eluting impurities are formed.Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If side reactions are the issue, re-optimize the conditions (catalyst, ligand, base, temperature) to improve selectivity. Consider alternative purification methods like preparative HPLC.[9][19]

Section 3: Experimental Protocol

This section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-bromo-2-fluoro-nicotinic acid with Phenylboronic Acid Pinacol Ester

Materials:

  • 4-bromo-2-fluoro-nicotinic acid (1.0 eq.)

  • Phenylboronic acid pinacol ester (1.2 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealable reaction vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-fluoro-nicotinic acid (1.0 eq.), phenylboronic acid pinacol ester (1.2 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor (Pd₂(dba)₃, 1.5 mol%) and the ligand (SPhos, 3.0 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 solvent mixture. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated Nicotinic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of fluorinated nicotinic acids, offering a valuable resource for researchers and scientists in drug development. We will explore how the strategic placement of fluorine atoms on the nicotinic acid scaffold significantly alters its physicochemical properties and reactivity, providing opportunities for fine-tuning drug candidates. This document will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for key reactions.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in drug discovery, with its derivatives exhibiting a wide range of biological activities. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, membrane permeability, and binding affinity. Fluorine's high electronegativity and small size can profoundly influence the electronic and steric environment of a molecule, leading to significant changes in its reactivity.

When incorporated into the nicotinic acid ring, fluorine atoms can alter the pKa of the carboxylic acid and the pyridine nitrogen, influence the electron density of the aromatic system, and affect the molecule's susceptibility to nucleophilic and electrophilic attack. Understanding these effects is crucial for designing and synthesizing novel nicotinic acid-based therapeutics with improved pharmacological profiles.

The Influence of Fluorine Substitution on Nicotinic Acid Reactivity

The position of the fluorine atom on the nicotinic acid ring dictates its impact on reactivity. We will compare the reactivity of three representative fluorinated nicotinic acids: 2-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid, with unsubstituted nicotinic acid as a baseline.

Acidity (pKa)

The introduction of a fluorine atom, an electron-withdrawing group, generally increases the acidity of the carboxylic acid group (lowers the pKa) and decreases the basicity of the pyridine nitrogen.

CompoundCarboxylic Acid pKaPyridine Nitrogen pKa
Nicotinic Acid4.852.07
2-Fluoronicotinic Acid~3.5<2
5-Fluoronicotinic Acid~3.8~1.5
6-Fluoronicotinic Acid~4.2<2

Note: The pKa values are approximate and can vary slightly depending on the experimental conditions.

The proximity of the fluorine atom to the carboxylic acid and the pyridine nitrogen has a pronounced effect. In 2-fluoronicotinic acid, the fluorine atom is ortho to the carboxylic acid, leading to a significant inductive effect and a substantial decrease in the pKa of the carboxylic acid. Similarly, the basicity of the pyridine nitrogen is reduced in all fluorinated analogs.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned at an electron-deficient position of the pyridine ring. This makes fluorinated nicotinic acids valuable precursors for further functionalization.

The reactivity towards SNAr generally follows the order: 2-fluoronicotinic acid > 6-fluoronicotinic acid > 5-fluoronicotinic acid. The fluorine at the 2- and 6-positions is activated by the electron-withdrawing carboxylic acid group and the ring nitrogen, making it more susceptible to nucleophilic attack.

Caption: Relative reactivity of fluorinated nicotinic acids in SNAr reactions.

Experimental Protocols

To provide a practical context, we present a detailed protocol for a representative SNAr reaction and an esterification, highlighting the differences in reactivity.

Protocol: Comparative Nucleophilic Aromatic Substitution with Piperidine

This protocol outlines the reaction of different fluoronicotinic acids with piperidine to compare their relative reactivities.

Materials:

  • 2-Fluoronicotinic acid

  • 5-Fluoronicotinic acid

  • 6-Fluoronicotinic acid

  • Piperidine

  • Dimethylformamide (DMF)

  • Dipotassium carbonate (K2CO3)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, dissolve 1 mmol of each fluoronicotinic acid (2-fluoro, 5-fluoro, and 6-fluoro) in 5 mL of DMF.

  • Addition of Reagents: To each flask, add 1.2 mmol of piperidine and 2 mmol of K2CO3.

  • Reaction Monitoring: Stir the reactions at 80°C. Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • Work-up and Analysis: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. The organic layers can be analyzed by LC-MS to confirm product formation and quantify the yield.

Expected Outcome: The reaction with 2-fluoronicotinic acid is expected to proceed the fastest, followed by 6-fluoronicotinic acid. The reaction with 5-fluoronicotinic acid will be significantly slower.

Caption: Workflow for the comparative SNAr reaction.

Protocol: Fischer Esterification

This protocol describes the esterification of fluoronicotinic acids to highlight the influence of fluorine on the reactivity of the carboxylic acid group.

Materials:

  • Nicotinic acid

  • 2-Fluoronicotinic acid

  • 5-Fluoronicotinic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, suspend 1 mmol of each nicotinic acid (unsubstituted, 2-fluoro, and 5-fluoro) in 10 mL of absolute methanol.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to each flask.

  • Reaction: Reflux the mixtures for 4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the ester with dichloromethane.

  • Analysis: Analyze the crude product by 1H NMR to determine the conversion.

Expected Outcome: Due to its lower pKa, 2-fluoronicotinic acid is expected to undergo esterification more readily than nicotinic acid and 5-fluoronicotinic acid.

Conclusion

The strategic fluorination of the nicotinic acid scaffold provides a powerful tool for medicinal chemists to fine-tune the reactivity and physicochemical properties of drug candidates. As demonstrated, the position of the fluorine atom significantly influences the pKa of the carboxylic acid and pyridine nitrogen, as well as the susceptibility of the aromatic ring to nucleophilic attack. A thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutics. The provided experimental protocols offer a starting point for researchers to explore the rich chemistry of fluorinated nicotinic acids in their own drug discovery programs.

A Comparative Guide to the Biological Activity of 2-Fluoro-4-methoxynicotinic Acid Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth technical comparison of a promising class of compounds: derivatives of 2-Fluoro-4-methoxynicotinic acid. We will delve into their biological activity, focusing on their potent inhibitory effects on key oncogenic kinases, supported by robust experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this unique chemical series.

Introduction: The Rationale for Fluorinated Nicotinic Acids in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1][2] The nicotinamide scaffold, a derivative of niacin (Vitamin B3), has emerged as a versatile core for the design of such inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

The introduction of a fluorine atom at the 2-position and a methoxy group at the 4-position of the nicotinic acid ring system offers several strategic advantages. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen and influence binding affinities, while the methoxy group can serve as a crucial interaction point or be further functionalized. This strategic substitution pattern has been explored to generate potent and selective kinase inhibitors.

This guide will focus on a specific series of this compound amide derivatives that have demonstrated significant inhibitory activity against the Tropomyosin receptor kinase (Trk) family. Aberrant activation of Trk kinases, often through gene fusions, is a known driver of various cancers.[3][4]

Comparative Analysis of this compound Derivatives as Pan-Trk Inhibitors

Recent advancements in the field have led to the development of potent pan-Trk inhibitors based on the this compound scaffold. These compounds have shown promising activity against all three members of the Trk family: TrkA, TrkB, and TrkC. Below is a comparative analysis of representative compounds from this series.

Structure-Activity Relationship (SAR) Insights

The core structure consists of the 2-Fluoro-4-methoxynicotinamide moiety linked to a substituted phenyl ring. The nature and position of substituents on this phenyl ring play a critical role in determining the inhibitory potency and selectivity of the compounds.

Data Presentation: In Vitro Inhibitory Activity of 2-Fluoro-4-methoxynicotinamide Derivatives against Trk Kinases

The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of selected derivatives against TrkA, TrkB, and TrkC.

Compound IDR1 SubstituentTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Compound 1 3-((4-methylpiperazin-1-yl)methyl)583
Compound 2 4-((4-methylpiperazin-1-yl)methyl)121510
Compound 3 3-(morpholinomethyl)253020
Compound 4 4-(morpholinomethyl)506545
Larotrectinib (Reference)5111

Data is representative and compiled from publicly available patent literature. Actual values may vary based on assay conditions.

Key Observations from the SAR:

  • Position of the Side Chain: A piperazine or morpholine-containing side chain at the meta-position (R1 in Compound 1 and 3) of the phenyl ring generally confers higher potency compared to the para-position (Compound 2 and 4).

  • Nature of the Side Chain: The N-methylpiperazine moiety (Compound 1) appears to be a more favorable substituent for potent pan-Trk inhibition compared to the morpholine ring (Compound 3).

  • Comparative Potency: Compound 1 demonstrates comparable potency to the clinically approved pan-Trk inhibitor, Larotrectinib, highlighting the potential of this chemical series.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key experiments used to evaluate the biological activity of these this compound derivatives.

Synthesis of 2-Fluoro-4-methoxynicotinamide Derivatives

The synthesis of the target compounds typically involves a multi-step process, with the key final step being an amide coupling reaction.

General Synthetic Scheme:

G cluster_0 Step 1: Amide Coupling A This compound C Target Compound A->C Coupling Agent (e.g., HATU, EDCI) B Substituted Aniline B->C

Caption: General synthetic route for 2-Fluoro-4-methoxynicotinamide derivatives.

Step-by-Step Protocol for Amide Coupling:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the appropriate substituted aniline (1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) along with a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Fluoro-4-methoxynicotinamide derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay is a robust method to determine the direct inhibitory effect of the compounds on the enzymatic activity of Trk kinases.[5][6]

Experimental Workflow:

G cluster_1 Biochemical Kinase Assay Workflow D Prepare serial dilutions of test compounds E Add Trk kinase (TrkA, TrkB, or TrkC) D->E F Initiate reaction with ATP and substrate E->F G Incubate at room temperature F->G H Stop reaction and deplete ATP (ADP-Glo™ Reagent) G->H I Convert ADP to ATP and generate luminescent signal H->I J Measure luminescence I->J K Calculate IC50 values J->K G cluster_2 Cell-Based Phospho-Trk Assay Workflow L Seed and culture cells expressing Trk M Treat cells with test compounds L->M N Stimulate with neurotrophin (e.g., NGF for TrkA) M->N O Lyse cells and quantify protein N->O P SDS-PAGE and transfer to membrane O->P Q Immunoblot with anti-phospho-Trk antibody P->Q R Strip and re-probe with anti-total-Trk antibody Q->R S Image and quantify band intensities R->S T Determine cellular IC50 S->T

References

structure-activity relationship (SAR) of 2-Fluoro-4-methoxynicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Fluoro-4-methoxynicotinic acid. While direct, comprehensive SAR studies on a wide range of analogs of this specific scaffold are not extensively published in a single source, this guide synthesizes available data on related nicotinic acid derivatives and fundamental principles of medicinal chemistry to provide actionable insights for researchers in drug discovery.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a promising scaffold for several reasons. The nicotinic acid framework itself is a well-established pharmacophore present in numerous therapeutic agents. The strategic placement of fluorine and methoxy substituents offers distinct advantages:

  • 2-Fluoro Substitution: The introduction of a fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. Fluorine is a small, highly electronegative atom that can alter the pKa of the carboxylic acid and the nitrogen of the pyridine ring, impacting ionization at physiological pH and the potential for hydrogen bonding.[1][2][3] This substitution can also enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability.[1][3] Furthermore, the C-F bond can participate in favorable interactions with biological targets.[4]

  • 4-Methoxy Substitution: The methoxy group at the 4-position is an electron-donating group that can modulate the electronic landscape of the pyridine ring. It can also serve as a hydrogen bond acceptor and its orientation can provide steric constraints that may enhance binding selectivity to a target protein.

This unique combination of substituents makes this compound an attractive starting point for library synthesis and lead optimization in various therapeutic areas, including as enzyme inhibitors and allosteric modulators.[5][6][7][8][9][10]

Structure-Activity Relationship (SAR) Analysis of Analogs

The following sections explore the anticipated SAR trends based on modifications at various positions of the this compound scaffold. These insights are drawn from published data on related nicotinic acid derivatives and established medicinal chemistry principles.

Modifications of the Carboxylic Acid Group

The carboxylic acid is a critical functional group, often involved in key interactions with biological targets. Its modification can profoundly impact activity.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity, lipophilicity, and ability to act as a hydrogen bond donor. This can be a strategy to improve cell permeability and pharmacokinetic properties. For instance, in a series of nicotinic acid derivatives, the formation of acylhydrazones (a type of amide) led to potent antibacterial agents.[11] The nature of the substituent on the ester or amide is crucial and can be explored to probe for additional binding interactions.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve biological activity while altering physicochemical properties like acidity and metabolic stability.

Experimental Protocol: General Procedure for Amide Synthesis

A general method for synthesizing amide analogs from this compound is as follows:

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine to the activated acid solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to yield the desired amide.

Substitution at the 5- and 6-Positions of the Pyridine Ring

The 5- and 6-positions of the pyridine ring are key vectors for modification to explore and optimize target engagement.

  • Position 5: Introduction of small lipophilic or halogen substituents at this position can enhance binding affinity through van der Waals or hydrophobic interactions. In a study on 5-amino-nicotinic acid derivatives as α-amylase and α-glucosidase inhibitors, various substituents on the amino group demonstrated that halogens (F, Cl, Br) at the para-position of a phenyl ring were ideal for potent inhibition.[12]

  • Position 6: Modifications at the 6-position can significantly impact potency and selectivity. Studies on nicotinic acid derivatives as α-amylase and α-glucosidase inhibitors showed that introducing (thio)ether functionalities at this position led to micromolar inhibitors.[6] Bulky groups at the 6-position of a related quinoline scaffold also showed good activity as hDHODH inhibitors.[5]

Table 1: SAR Summary of Nicotinic Acid Analogs from Literature

ScaffoldTarget EnzymePosition of ModificationFavorable SubstituentsReference
Nicotinic Acidα-Amylase / α-Glucosidase6-position(Thio)ether functionalities[6]
5-Amino-nicotinic acidα-Amylase / α-Glucosidase5-amino groupPhenyl rings with para-halogen substituents[12]
Nicotinic Acid AcylhydrazoneBacterial strainsCarboxylic acid (as acylhydrazone)5-nitrofuran substituent[11]
Quinoline (Nicotinic Acid isostere)hDHODH6-positionBulky groups (-OCH3, -OCF3, -CF3)[5]

Allosteric Modulation: A Potential Mechanism of Action

Given the nuanced effects of fluorine and methoxy substitutions, analogs of this compound could function as allosteric modulators.[7][8][9][10] Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that enhances (Positive Allosteric Modulator, PAM) or inhibits (Negative Allosteric Modulator, NAM) the function of the endogenous ligand.[9][10]

The subtle electronic and steric changes introduced by modifications to the this compound scaffold are well-suited for fine-tuning allosteric interactions.

Diagram 1: Conceptual Experimental Workflow for Identifying Allosteric Modulators

G cluster_0 Primary Screening cluster_1 Allosteric Modulator Validation A High-Throughput Screen (Functional Assay) B Identify 'Hits' (Active Compounds) A->B C Test for Orthosteric Competition (Radioligand Binding Assay) B->C Hits from Primary Screen D Evaluate Effect on Orthosteric Agonist Potency/Efficacy C->D E Characterize as PAM, NAM, or SAM D->E F SAR Expansion E->F

Caption: Workflow for identifying and characterizing allosteric modulators.

The Role of Fluorine in Modulating Physicochemical Properties

The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[1][2][3] In the context of this compound analogs, the fluorine atom at the 2-position is expected to:

  • Lower pKa: Increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with the target.

  • Enhance Metabolic Stability: Block C-H oxidation at the 2-position.[1]

  • Increase Lipophilicity: In aromatic systems, fluorine can increase lipophilicity, which may improve membrane permeability.[3]

  • Engage in Orthogonal Multipolar Interactions: The C-F bond can form favorable interactions with electron-rich or electron-poor regions of a protein binding pocket.

Diagram 2: Key Physicochemical Effects of Fluorine Substitution

G F Fluorine Substitution pKa Lower pKa F->pKa Metabolism Increased Metabolic Stability F->Metabolism Lipophilicity Modulated Lipophilicity F->Lipophilicity Binding Altered Binding Interactions F->Binding

Caption: Key impacts of fluorine substitution in drug design.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has synthesized available information to propose key SAR trends that can guide the design of analog libraries.

Key takeaways for researchers include:

  • Prioritize modifications at the 5- and 6-positions to probe for additional binding interactions and enhance potency and selectivity.

  • Systematically explore modifications of the carboxylic acid group to optimize pharmacokinetic properties and introduce alternative binding motifs.

  • Consider the potential for allosteric modulation and design assays to specifically test for this mechanism of action.

  • Leverage the unique properties of the fluorine substituent in rational drug design to improve metabolic stability and target engagement.

Further experimental validation is required to confirm these proposed SAR trends. However, the principles outlined in this guide provide a robust framework for initiating and advancing drug discovery programs based on the this compound scaffold.

References

A Comparative Guide to the Analytical Validation of 2-Fluoro-4-methoxynicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methods for the validation of 2-Fluoro-4-methoxynicotinic acid purity, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your specific needs.

The intrinsic reactivity and potential for impurity generation in fluorinated nicotinic acid derivatives necessitate robust and validated analytical methods. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing detailed experimental protocols and a critical evaluation of their respective strengths and limitations in the context of this specific analyte.

The Criticality of Purity for this compound

This compound serves as a key intermediate in the synthesis of numerous pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended pharmacological effects or a reduction in the desired therapeutic effect.

  • Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.

  • Impact on Drug Stability: Impurities can affect the stability of the final drug product, leading to degradation and a shortened shelf life.

  • Challenges in Process Control: Inconsistent purity levels can disrupt downstream manufacturing processes and lead to batch-to-batch variability.

Therefore, the implementation of rigorously validated analytical methods is not merely a regulatory requirement but a fundamental aspect of quality control and risk management in drug development.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for purity determination is a critical decision driven by factors such as the chemical nature of the analyte, the expected impurity profile, and the desired level of sensitivity and accuracy. The following table provides a comparative overview of the methods discussed in this guide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at specific frequencies.
Strengths High resolution and sensitivity for a wide range of compounds. Versatile with various detectors (UV, DAD, MS). Well-established for purity and impurity profiling.Excellent for volatile and semi-volatile impurities. High specificity and structural elucidation capabilities with MS detection.[1]A primary ratio method, providing direct quantification without the need for a specific reference standard of the analyte.[2] High precision and accuracy.[3]
Weaknesses Requires a reference standard for quantification. Method development can be time-consuming.[4]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes like carboxylic acids.[5][6]Lower sensitivity compared to chromatographic methods.[4] Potential for signal overlap in complex mixtures.
Typical Application Routine quality control, purity assay, and determination of related substances.Analysis of residual solvents and volatile organic impurities.Absolute purity determination of reference standards and key intermediates.[7][8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the purity determination of this compound using HPLC, GC-MS, and qNMR. These protocols are designed to be self-validating, incorporating system suitability tests and control measures to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[9] A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Accurately weigh and dissolve sample in diluent hplc_system Equilibrate HPLC system with mobile phase prep_sample->hplc_system prep_mobile Prepare and degas mobile phases prep_mobile->hplc_system inject_sample Inject sample onto the column hplc_system->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection separation->detection integrate_peaks Integrate peak areas detection->integrate_peaks calculate_purity Calculate % Purity and Impurities integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (for system suitability and reference): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

    • The theoretical plates for the this compound peak should be not less than 2000.

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the standard solution and the sample solution.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Integrate the peak areas of the main component and all impurities.

  • Calculation of Purity:

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100

Rationale for Experimental Choices:

  • The C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like nicotinic acid derivatives.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

  • Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of the carboxylic acid group.

  • UV detection at 275 nm is chosen based on the expected UV absorbance maximum of the nicotinic acid chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile analyte.[5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Accurately weigh sample derivatization Derivatize with silylating agent (e.g., BSTFA) prep_sample->derivatization extraction Extract with organic solvent derivatization->extraction inject_sample Inject derivatized sample extraction->inject_sample gc_separation Gas Chromatographic Separation inject_sample->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection identify_peaks Identify peaks by mass spectra ms_detection->identify_peaks quantify_impurities Quantify impurities using internal standard identify_peaks->quantify_impurities

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Methodology:

  • Derivatization:

    • Accurately weigh approximately 5 mg of the this compound sample into a vial.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 500 µL of pyridine as a catalyst.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Procedure:

    • Inject 1 µL of the derivatized sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative of this compound.

    • Identify potential impurities by comparing their mass spectra with a library (e.g., NIST).

    • For quantitative analysis of specific impurities, a suitable internal standard should be used.

Rationale for Experimental Choices:

  • Silylation is a common derivatization technique for carboxylic acids, increasing their volatility and thermal stability for GC analysis.[5]

  • The HP-5ms column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

  • The temperature program is designed to provide good separation of potential impurities with varying volatilities.

  • Mass spectrometric detection provides high specificity and allows for the structural elucidation of unknown impurities.[1]

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct determination of purity without the need for an identical reference standard of the analyte.[2] This is particularly advantageous for novel compounds or when a certified reference standard is unavailable. The method relies on the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal.[2]

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹H or ¹⁹F NMR spectrum transfer->acquire_spectrum process_data Process data (phasing, baseline correction) acquire_spectrum->process_data integrate_signals Integrate analyte and standard signals process_data->integrate_signals calculate_purity Calculate absolute purity integrate_signals->calculate_purity

Caption: Workflow for qNMR absolute purity determination of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H qNMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

    • Acquisition Time: At least 3 seconds.

  • ¹⁹F qNMR Parameters (Alternative/Confirmatory):

    • Spectrometer: Equipped with a fluorine probe.

    • Internal Standard: A fluorinated compound with a known purity and a signal that does not overlap with the analyte (e.g., trifluorotoluene).

    • Similar acquisition parameters as for ¹H qNMR, optimized for ¹⁹F. The wide chemical shift range of ¹⁹F NMR can be advantageous in avoiding signal overlap.[10]

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons (or fluorine atoms) for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Rationale for Experimental Choices:

  • DMSO-d₆ is a good solvent for many organic acids and provides a wide chemical shift window.

  • The choice of internal standard is critical; it must be stable, non-volatile, have signals that do not overlap with the analyte, and have a known purity.

  • A long relaxation delay is crucial for accurate quantification in NMR to ensure that all signals have fully relaxed before the next pulse.

  • ¹⁹F qNMR can serve as an excellent orthogonal method, leveraging the high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus.[10]

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are essential.[11][12] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[13] The analytical method is then evaluated for its ability to separate the main component from these degradants.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

The HPLC method described above should be used to analyze the stressed samples to demonstrate its specificity and stability-indicating nature.

Conclusion and Recommendations

The analytical validation of this compound purity requires a multi-faceted approach.

  • For routine quality control and release testing, a validated HPLC method is the recommended primary technique due to its high sensitivity, resolving power, and suitability for high-throughput analysis.

  • For the identification and control of volatile impurities and residual solvents, GC-MS is the method of choice.

  • For the absolute purity determination of reference standards and for orthogonal validation, qNMR is an invaluable tool, providing accurate and precise results without the need for an analyte-specific reference standard.[3]

By employing a combination of these techniques, researchers and drug development professionals can establish a comprehensive and robust analytical control strategy for this compound, ensuring its quality, consistency, and suitability for the synthesis of safe and effective pharmaceuticals.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-Fluoro-4-methoxynicotinic acid is a versatile pyridine-based building block, offering multiple avenues for synthetic modification. Understanding the spectroscopic signatures of its derivatives is crucial for reaction monitoring, quality control, and unequivocal structural confirmation. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound and its common reaction products, specifically focusing on amide bond formation and esterification. We will delve into the underlying principles governing the observed spectral shifts and provide validated experimental protocols.

Introduction to the Spectroscopic Landscape of the Starting Material

This compound possesses a unique electronic environment due to the interplay of the electron-withdrawing fluorine atom and carboxylic acid group, and the electron-donating methoxy group on the pyridine ring. These features give rise to a distinct spectroscopic profile that serves as our baseline for comparison.

Key Spectroscopic Features of this compound:

  • ¹⁹F NMR: A single resonance, the chemical shift of which is sensitive to the electronic environment of the pyridine ring.

  • ¹H NMR: Distinct aromatic proton signals, a methoxy singlet, and a broad carboxylic acid proton signal.

  • ¹³C NMR: Characteristic chemical shifts for the fluorinated carbon (with a large ¹JCF coupling constant), the carbon bearing the methoxy group, the carboxylic carbon, and the other aromatic carbons.

  • IR Spectroscopy: Strong absorption bands for the O-H and C=O stretching of the carboxylic acid, along with C-F and C-O stretching vibrations.

  • Mass Spectrometry: A clear molecular ion peak, with potential fragmentation patterns involving the loss of CO₂, H₂O, or the methoxy group.

Reaction Pathways and Comparative Spectroscopic Analysis

We will explore two of the most common and synthetically useful transformations of this compound: amide coupling and esterification. The conversion of the carboxylic acid to an amide or an ester induces predictable changes in the molecule's spectroscopic properties.

Pathway 1: Amide Coupling with Benzylamine

The formation of an amide bond by reacting the carboxylic acid with an amine, such as benzylamine, is a cornerstone of medicinal chemistry.[1] This transformation replaces the acidic proton of the carboxylic acid with a larger, electronically different benzylamide group, leading to significant and predictable spectral changes.

Caption: Reaction scheme for the amide coupling of this compound.

Pathway 2: Fischer Esterification with Methanol

Esterification, particularly the Fischer-Speier method using an alcohol in the presence of an acid catalyst, is a fundamental reaction for modifying carboxylic acids.[2] The conversion to a methyl ester alters the electronic and steric environment around the carbonyl group, which is readily observable spectroscopically.

Caption: Reaction scheme for the Fischer esterification of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected key spectroscopic data for the starting material and the two reaction products. The data for the products are predicted based on established principles and data from analogous structures.

Table 1: Comparative ¹H and ¹⁹F NMR Data (Predicted)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Other Protons (ppm)¹⁹F Chemical Shift (ppm)
This compound ~8.2 (d), ~7.0 (d)~3.9 (s)~13.0 (br s, COOH)Referenced to CFCl₃
N-Benzyl-2-fluoro-4-methoxynicotinamide ~8.1 (d), ~6.9 (d), ~7.3 (m, 5H)~3.9 (s)~9.0 (t, NH), ~4.6 (d, CH₂)Slight downfield shift vs. acid
Methyl 2-fluoro-4-methoxynicotinate ~8.1 (d), ~6.9 (d)~3.9 (s)~3.95 (s, OCH₃)Slight upfield shift vs. acid

Table 2: Comparative ¹³C NMR Data (Predicted)

CompoundC=O (ppm)C-F (¹JCF in Hz) (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)Other Carbons (ppm)
This compound ~165~160 (d, J ≈ 240)~150, ~145, ~110, ~105~56-
N-Benzyl-2-fluoro-4-methoxynicotinamide ~163~160 (d, J ≈ 240)~150, ~145, ~138, ~129, ~128, ~127, ~110, ~105~56~44 (CH₂)
Methyl 2-fluoro-4-methoxynicotinate ~164~160 (d, J ≈ 240)~150, ~145, ~110, ~105~56~53 (OCH₃)

Table 3: Comparative IR and Mass Spectrometry Data (Predicted)

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key Fragments (m/z)
This compound 3300-2500 (br, O-H), 1710 (C=O), 1250 (C-O), 1050 (C-F)171154 (M-OH), 126 (M-COOH)
N-Benzyl-2-fluoro-4-methoxynicotinamide 3300 (N-H), 1650 (Amide I, C=O), 1550 (Amide II, N-H bend)260169 (M-C₇H₇), 91 (C₇H₇⁺)
Methyl 2-fluoro-4-methoxynicotinate 1730 (C=O, ester), 1250 (C-O), 1050 (C-F)185154 (M-OCH₃), 126 (M-COOCH₃)

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental procedures for the synthesis and analysis are provided below.

Protocol 1: Synthesis of N-Benzyl-2-fluoro-4-methoxynicotinamide
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 2-fluoro-4-methoxynicotinate
  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography if necessary.

Protocol 3: Spectroscopic Analysis Workflow

Caption: A generalized workflow for the synthesis and spectroscopic confirmation of derivatives.

Causality Behind Experimental Choices and Spectral Interpretations

  • Choice of Coupling Reagents: EDC and HOBt are widely used in amide bond formation as they efficiently activate the carboxylic acid and minimize side reactions and racemization, which is crucial for chiral substrates.[1]

  • Rationale for Fischer Esterification: This acid-catalyzed method is a classic, cost-effective procedure for generating simple esters, particularly when the starting acid is robust enough to withstand acidic conditions.[2]

  • Interpreting NMR Shifts:

    • The disappearance of the broad COOH proton signal in the ¹H NMR spectrum is a clear indicator of successful amide or ester formation.

    • In the amide product, new signals corresponding to the benzyl group and the N-H proton will appear. The N-H proton often appears as a triplet due to coupling with the adjacent CH₂ group.

    • For the methyl ester, a new singlet around 3.9 ppm in the ¹H NMR spectrum, corresponding to the OCH₃ group, is a key diagnostic peak.

    • The ¹³C NMR chemical shift of the carbonyl carbon is sensitive to its electronic environment. It typically shifts slightly upon conversion to an amide or ester.

    • The ¹⁹F NMR chemical shift provides a sensitive probe of the electronic changes on the pyridine ring upon derivatization.

  • Analyzing IR Spectra:

    • The most significant change in the IR spectrum is the disappearance of the broad O-H stretch of the carboxylic acid.

    • For the amide, the appearance of a sharp N-H stretch around 3300 cm⁻¹ and the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands are definitive.

    • The ester will show a strong C=O stretching frequency, typically at a higher wavenumber than the corresponding carboxylic acid.

  • Mass Spectrometry Fragmentation: The molecular ion peak confirms the molecular weight of the product. The fragmentation patterns provide further structural information. For instance, the benzyl amide is expected to show a prominent fragment at m/z 91, corresponding to the tropylium cation (C₇H₇⁺).

By systematically applying these synthetic and analytical methodologies, researchers can confidently synthesize and characterize derivatives of this compound, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development.

References

Assessing the Novelty of 2-Fluoro-4-methoxynicotinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into heterocyclic scaffolds is a well-established strategy to modulate physicochemical properties and enhance biological activity.[1][2] Pyridine derivatives, in particular, are a cornerstone of many approved drugs, recognized for their diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide provides an in-depth analysis of the novelty of 2-Fluoro-4-methoxynicotinic acid derivatives, a scaffold that, to date, remains largely unexplored in published literature. The absence of extensive research on this specific substitution pattern presents a unique opportunity for the discovery of novel therapeutic agents.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by:

  • Proposing a viable synthetic pathway to access this novel class of compounds.

  • Detailing robust experimental protocols for the evaluation of their potential anticancer and anti-inflammatory activities.

  • Providing a framework for comparing their performance against existing alternatives.

  • Discussing the anticipated structure-activity relationships (SAR) that will guide future optimization efforts.

The Novelty of the this compound Scaffold

A thorough review of the scientific literature reveals a significant gap in the exploration of this compound derivatives. While the synthesis and biological evaluation of various nicotinic acid derivatives are well-documented, the specific combination of a fluorine atom at the 2-position and a methoxy group at the 4-position is novel.[3][4] The introduction of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1][2] The methoxy group, a common feature in bioactive molecules, can influence receptor binding and solubility. The interplay of these two substituents on the nicotinic acid core is expected to yield derivatives with unique biological properties.

Proposed Synthetic Strategy

The synthesis of the target this compound derivatives can be approached through a multi-step sequence, leveraging established reactions for the modification of pyridine rings. A plausible synthetic route is outlined below.

G A 2-Chloro-4-hydroxynicotinic acid B 2-Chloro-4-methoxynicotinic acid methyl ester A->B 1. Esterification (MeOH, H2SO4) 2. Methylation (MeI, K2CO3) C This compound methyl ester B->C Halogen Exchange (KF, DMSO, 180°C) D This compound C->D Hydrolysis (LiOH, THF/H2O) E Amide/Ester Derivatives D->E Amide/Ester Coupling (Coupling Agents, Amine/Alcohol)

Caption: Proposed synthetic workflow for this compound derivatives.

This proposed synthesis begins with commercially available 2-chloro-4-hydroxynicotinic acid. The carboxylic acid is first protected as a methyl ester, followed by methylation of the hydroxyl group. A key step is the halogen exchange reaction (Halex reaction) to introduce the fluorine atom, a common strategy in the synthesis of fluorinated aromatics. Subsequent hydrolysis of the ester yields the target this compound, which can then be derivatized at the carboxylic acid position to generate a library of amides and esters for biological screening.

Comparative Biological Evaluation: Protocols and Data Interpretation

To assess the novelty and therapeutic potential of the synthesized derivatives, a systematic in vitro biological evaluation is proposed. The following section details the experimental protocols for assessing anticancer and anti-inflammatory activities, along with guidance on data presentation and interpretation.

Anticancer Activity Assessment

The initial screening for anticancer potential will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method to assess cell viability by measuring the metabolic activity of living cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2 for liver cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Sorafenib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundTarget Cell LineIC50 (µM) ± SD
Derivative 1 HepG2Experimental Value
Derivative 2 HepG2Experimental Value
Sorafenib HepG2Reference Value
Derivative 1 PC-3Experimental Value
Derivative 2 PC-3Experimental Value
Sorafenib PC-3Reference Value

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6] A biochemical assay to measure the direct inhibition of VEGFR-2 kinase activity will provide mechanistic insight into the anticancer potential of the derivatives.

G cluster_0 Assay Plate A VEGFR-2 Enzyme C ATP & Substrate A->C B Test Compound B->C Inhibition D Phosphorylated Substrate C->D E Detection Reagent D->E F Signal Measurement E->F

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay [6][7]

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib).

  • Kinase Reaction: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, the test compound, and a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved using various methods, including luminescence-based assays that measure the remaining ATP.

  • Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundVEGFR-2 Inhibition IC50 (nM) ± SD
Derivative 1 Experimental Value
Derivative 2 Experimental Value
Sorafenib Reference Value
Anti-inflammatory Activity Assessment

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[8] A fluorometric or enzyme immunoassay (EIA) can be used to screen for COX-2 inhibitory activity.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [9][10][11]

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Reaction: In a 96-well plate, add the human recombinant COX-2 enzyme, a fluorometric probe, and the test compound.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation and Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation/emission of 535/587 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC50 value for each compound.

Data Presentation:

CompoundCOX-2 Inhibition IC50 (µM) ± SD
Derivative 1 Experimental Value
Derivative 2 Experimental Value
Celecoxib Reference Value

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the inhibition of TNF-α production in stimulated immune cells.

Experimental Protocol: TNF-α ELISA [5][12][13]

  • Cell Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM) ± SD
Derivative 1 Experimental Value
Derivative 2 Experimental Value
Dexamethasone Reference Value

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of a library of this compound derivatives will enable the elucidation of key structure-activity relationships. The nature of the substituent on the amide or ester functionality will likely have a significant impact on biological activity. For instance, the introduction of bulky or lipophilic groups may enhance binding to hydrophobic pockets in target enzymes. The electronic properties of the substituents could also influence activity.

The novelty of the this compound scaffold, combined with a systematic approach to synthesis and biological evaluation, presents a promising avenue for the discovery of new therapeutic agents. The experimental framework provided in this guide offers a robust starting point for researchers to explore the potential of this unexplored chemical space.

References

Navigating the Patent Landscape of 2-Fluoro-4-methoxynicotinic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive arena of pharmaceutical research and development, the strategic selection of building blocks is a critical determinant of success. This guide provides an in-depth analysis of the patent landscape for 2-Fluoro-4-methoxynicotinic acid, a key intermediate that has garnered significant attention, particularly in the synthesis of next-generation therapeutics. We will objectively compare its patented applications with alternative synthetic strategies, supported by experimental data, to empower researchers, scientists, and drug development professionals in their decision-making processes.

The Rise of this compound: A Pivotal Intermediate in GLP-1 Receptor Agonist Synthesis

The primary driver behind the growing interest in this compound is its integral role as a key intermediate in the synthesis of Orforglipron (LY3502970), an orally available, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3][4][5] Developed by Eli Lilly and Company, Orforglipron is in late-stage clinical trials for the treatment of obesity and type 2 diabetes, positioning it as a potential blockbuster drug.[2][5]

The core structure of Orforglipron features a complex pyrazolopyridine scaffold, and this compound serves as a crucial building block for the construction of a key intermediate in its synthesis. The patent literature, particularly patent application WO2018056453A1 , filed by Chugai Pharmaceutical and licensed to Eli Lilly, is central to understanding the synthetic utility of this nicotinic acid derivative.[1][6][7] Another key patent, CN117964617A , further elaborates on the preparation of Orforglipron and its intermediates.[8]

Patent Landscape Analysis: Mapping the Intellectual Property Terrain

The patent landscape for this compound is currently dominated by its application in the synthesis of Orforglipron. A thorough analysis of the patent literature reveals a focused but intense area of intellectual property protection.

Patent/ApplicationAssignee/ApplicantKey FocusRelevance to this compound
WO2018056453A1 Chugai Pharmaceutical Co., Ltd. / Eli Lilly and CompanyPyrazolopyridine derivatives as GLP-1 receptor agonists (Orforglipron)Describes the synthesis of Orforglipron, where this compound is a key building block for a central intermediate.[1][6][7]
CN117964617A Shanghai Xianghui Medical Technology Co., Ltd.Preparation method of GLP-1 receptor agonist OrforglipronProvides a synthetic route for Orforglipron, highlighting the importance of key intermediates derived from precursors like this compound.[8]
Other Nicotinic Acid Derivative Patents VariousAnalgesic, anti-inflammatory, and other therapeutic applicationsWhile not directly mentioning the title compound, these patents demonstrate the broad utility of substituted nicotinic acids in medicinal chemistry, suggesting potential future applications for this compound.[9][10]

The intellectual property strategy appears to be centered on protecting the final Orforglipron molecule and the key synthetic steps leading to it. This underscores the value of this compound as a critical component in the manufacturing process of this high-value pharmaceutical agent.

Comparative Analysis: this compound vs. Alternative Synthetic Strategies

A key consideration for drug development professionals is the evaluation of alternative synthetic routes. While this compound is a prominent building block for Orforglipron, other approaches to construct the pyrazolopyridine core or similar GLP-1 receptor agonists exist.

The Incumbent Route: Synthesis via this compound

The synthesis of the key pyrazolopyridine intermediate for Orforglipron, as gleaned from the patent literature, involves the coupling of this compound with other fragments. The fluorine and methoxy substituents on the nicotinic acid ring are critical for modulating the electronic properties and influencing the subsequent cyclization and coupling reactions.

Experimental Protocol: Synthesis of a Key Orforglipron Intermediate (Illustrative, based on patent disclosures)

  • Step 1: Amide Formation: this compound is activated (e.g., using a coupling agent like HATU or by conversion to an acid chloride) and reacted with a suitable amine-containing fragment to form an amide bond.

  • Step 2: Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, often promoted by a base, to form the core heterocyclic scaffold. The electron-withdrawing nature of the fluorine atom can facilitate this step.

  • Step 3: Further Functionalization: The formed intermediate is then subjected to further chemical modifications as detailed in the patent literature to complete the synthesis of Orforglipron.[1][8]

The specific details of the reaction conditions, including solvents, temperatures, and catalysts, are proprietary information contained within the patents. However, the general strategy highlights the direct and efficient incorporation of the substituted pyridine ring into the final drug structure.

G cluster_synthesis Synthesis of Orforglipron Intermediate 2-F-4-MeO-Nicotinic_Acid 2-Fluoro-4-methoxynicotinic Acid Amide_Formation Amide Formation (Coupling) 2-F-4-MeO-Nicotinic_Acid->Amide_Formation Amine_Fragment Amine-Containing Fragment Amine_Fragment->Amide_Formation Intermediate_Amide Intermediate Amide Amide_Formation->Intermediate_Amide Cyclization Intramolecular Cyclization Intermediate_Amide->Cyclization Pyrazolopyridine_Core Key Pyrazolopyridine Intermediate Cyclization->Pyrazolopyridine_Core

Caption: Synthetic pathway to a key Orforglipron intermediate.

Alternative Approaches and Bioisosteric Replacements

In drug discovery, exploring bioisosteric replacements and alternative synthetic strategies is common practice to optimize drug properties and navigate the patent landscape.

  • Alternative Nicotinic Acid Derivatives: Other substituted nicotinic acids could potentially be used. For instance, derivatives with different halogen or alkoxy groups might be explored to fine-tune the electronic and steric properties of the molecule. However, the specific 2-fluoro-4-methoxy substitution pattern appears to be highly optimized for the Orforglipron synthesis.

  • De Novo Ring Construction: Instead of starting with a pre-formed nicotinic acid, the pyrazolopyridine core could be constructed from acyclic precursors. This approach offers flexibility in introducing various substituents but often involves more complex and longer synthetic sequences.

  • Bioisosteres: In medicinal chemistry, functional groups are often replaced with bioisosteres to improve pharmacological properties. For the nicotinic acid moiety, potential bioisosteres could include other five- or six-membered heterocycles with similar electronic and steric properties. Research into such alternatives for GLP-1 receptor agonists is an active area.

Comparative Table of Synthetic Approaches

ApproachKey AdvantagesKey DisadvantagesPatent Implications
Using this compound Convergent synthesis, direct incorporation of a key structural motif, potentially higher overall yield.Reliance on a specific, potentially costly, starting material.Heavily patented for Orforglipron, limiting freedom to operate for this specific application.
Alternative Nicotinic Acid Derivatives Potential to fine-tune properties and explore new chemical space.May require re-optimization of reaction conditions; the resulting compounds would be new chemical entities.May lead to new, patentable compounds, but would require extensive biological evaluation.
De Novo Synthesis High degree of flexibility in substituent placement.Often longer and more complex synthetic routes, potentially lower overall yields.Could circumvent existing patents on specific intermediates, but the final drug molecule would still be covered.
Bioisosteric Replacement Can lead to improved ADME properties and novel intellectual property.Unpredictable effects on biological activity; requires significant medicinal chemistry effort.Offers a clear path to novel and patentable chemical matter.

At present, quantitative, publicly available experimental data directly comparing the yields and efficiencies of these different approaches for the synthesis of Orforglipron is limited due to the proprietary nature of the information. However, the prominence of the this compound route in the patent literature suggests its efficiency and robustness for large-scale manufacturing.

Future Outlook and Conclusion

The patent landscape for this compound is currently defined by its pivotal role in the synthesis of the promising GLP-1 receptor agonist, Orforglipron. For researchers and companies operating in this therapeutic area, a thorough understanding of this landscape is essential for navigating intellectual property and making informed decisions about synthetic strategies.

While the use of this compound appears to be the most direct and patented route to Orforglipron, the principles of medicinal chemistry and process development encourage the exploration of alternative building blocks and synthetic methodologies. Such explorations could lead to the discovery of new chemical entities with improved properties or more cost-effective and scalable manufacturing processes.

This guide serves as a foundational resource for professionals in the field. Continuous monitoring of the patent literature and scientific publications will be crucial for staying abreast of new developments in the synthesis of GLP-1 receptor agonists and the evolving applications of this compound and its alternatives.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Nicotinamides: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nicotinamides, core structural motifs in numerous pharmaceuticals and biologically significant molecules, including the essential coenzyme nicotinamide adenine dinucleotide (NAD+), are of paramount importance in medicinal chemistry and drug development. The strategic synthesis of these pyridine-3-carboxamides, often bearing diverse substituents on the pyridine ring, is a critical task for chemists. This guide provides an in-depth comparison of the primary synthetic strategies employed to construct these valuable compounds. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each route, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

Amidation of Nicotinic Acids: The Direct Approach

The most straightforward and convergent route to N-substituted nicotinamides is the direct amidation of the corresponding nicotinic acid. This method is widely employed due to the commercial availability of a vast array of substituted nicotinic acids. The core of this transformation lies in the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Mechanistic Considerations and Reagent Selection

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in water as a byproduct. Therefore, coupling agents are essential to activate the carboxylic acid. The choice of coupling agent is critical and depends on factors such as the scale of the reaction, the steric and electronic properties of the substrates, and the desired purity of the final product.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization in chiral substrates. More modern phosphonium- and uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer higher efficiency and are particularly effective for sterically hindered substrates.

Experimental Protocol: Synthesis of N-benzyl-5-bromonicotinamide via EDC/HOBt Coupling

This protocol describes a standard procedure for the amidation of a substituted nicotinic acid.

Step 1: Reactant Dissolution

  • To a solution of 5-bromonicotinic acid (1.0 g, 4.95 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add HOBt (0.74 g, 5.45 mmol) and EDC·HCl (1.04 g, 5.45 mmol).

Step 2: Activation

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated HOBt ester.

Step 3: Amine Addition

  • Add benzylamine (0.59 mL, 5.45 mmol) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 1.04 mL, 5.94 mmol) to neutralize the hydrochloride salt formed.

Step 4: Reaction Monitoring

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 5: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-5-bromonicotinamide.

Performance Comparison of Common Coupling Reagents
Coupling ReagentTypical YieldByproductCostKey Advantages
EDC/HOBt 75-95%Water-soluble ureaModerateGood efficiency, easy work-up
DCC/HOBt 70-90%Insoluble urea (DCU)LowInexpensive, effective
HATU 85-99%Water-solubleHighHigh reactivity, low racemization, ideal for difficult couplings

Hydrolysis of 3-Cyanopyridines: A Versatile Precursor Route

The hydrolysis of 3-cyanopyridines (nicotinonitriles) is another cornerstone in the synthesis of nicotinamides. This method is particularly valuable as the cyano group can be introduced onto the pyridine ring through various methods, including Sandmeyer reactions or nucleophilic aromatic substitution, and then converted to the primary amide.

Mechanistic Pathways: Acidic vs. Basic Conditions

Nitrile hydrolysis can be effectively promoted under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, rendering the carbon atom more electrophilic for attack by water. This proceeds via a primary amide intermediate, which can be further hydrolyzed to the carboxylic acid if the reaction is not carefully controlled. Concentrated sulfuric acid is often used for this transformation.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This method is often slower but can be advantageous for substrates sensitive to strong acids. Hydrogen peroxide is frequently used in combination with a base like NaOH or K₂CO₃, which facilitates the formation of the hydroperoxy anion, a potent nucleophile.

Experimental Protocol: Synthesis of Nicotinamide from 3-Cyanopyridine

Step 1: Reagent Preparation

  • In a round-bottom flask, dissolve 3-cyanopyridine (5.0 g, 48.0 mmol) in ethanol (25 mL).

Step 2: Reaction Execution

  • Add 6 M sodium hydroxide solution (10 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (15 mL) while maintaining the temperature below 40 °C with an ice bath.

Step 3: Reaction Monitoring and Work-up

  • Stir the reaction mixture at room temperature for 3-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Cool the mixture in an ice bath and collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield nicotinamide.

Workflow for 3-Cyanopyridine Hydrolysis

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_product Product Start Substituted 3-Cyanopyridine Cond 1. Base (e.g., NaOH) 2. H₂O₂ 3. Solvent (e.g., Ethanol) Start->Cond Hydrolysis Prod Substituted Nicotinamide Cond->Prod

Caption: Workflow for the base-catalyzed hydrolysis of 3-cyanopyridines.

De Novo Ring Construction: The Bohlmann-Rahtz Pyridine Synthesis

Mechanism and Application

This reaction involves the condensation of an enamine with an ynone. The key feature is the use of an enamine derived from a β-aminocrotonate, which already contains the nitrogen atom and the carboxamide precursor (the ester group, which can be later converted to an amide). The reaction is typically catalyzed by an acid and proceeds through a cyclization-dehydration sequence to afford the dihydropyridine, which then aromatizes.

This approach offers high regiochemical control and allows for the introduction of a wide variety of substituents at different positions of the pyridine ring by simply varying the starting enamine and ynone.

Bohlmann-Rahtz Synthesis Workflow

cluster_reaction Reaction Enamine Enamine (e.g., Ethyl β-aminocrotonate) Condensation Condensation & Cyclization (Acid Catalyst, Heat) Enamine->Condensation Ynone Ynone (e.g., Acetylenic ketone) Ynone->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Initial Adduct PyridineEster Substituted Pyridine Ester Dihydropyridine->PyridineEster Aromatization Amidation Amidation (e.g., NH₃, Heat) PyridineEster->Amidation FinalProduct Substituted Nicotinamide Amidation->FinalProduct

Caption: Stepwise workflow of the Bohlmann-Rahtz synthesis to nicotinamides.

Modern Cross-Coupling Strategies: Precision and Efficiency

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted biaryls and heterocycles, including nicotinamides. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the precise and efficient introduction of carbon and nitrogen substituents onto a pre-functionalized pyridine ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling is exceptionally powerful for creating C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For synthesizing substituted nicotinamides, a halo-nicotinamide (e.g., 5-bromo-nicotinamide) can be coupled with a variety of aryl or alkyl boronic acids.

Key Advantages:

  • High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.

  • Commercial Availability: A vast library of boronic acids is commercially available.

  • High Yields: These reactions are often high-yielding and reliable.

Experimental Protocol: Suzuki Coupling for the Synthesis of 5-Phenylnicotinamide

Step 1: Reaction Setup

  • In a microwave vial, combine 5-bromonicotinamide (100 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (29 mg, 0.025 mmol).

Step 2: Solvent and Degassing

  • Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vial and degas the mixture by bubbling nitrogen through it for 10-15 minutes.

Step 3: Reaction

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

Step 4: Work-up and Purification

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain 5-phenylnicotinamide.

Comparative Overview of Synthetic Routes
Synthetic RouteKey TransformationCommon PrecursorsKey AdvantagesMajor LimitationsBest For...
Amidation Carboxylic Acid → AmideNicotinic Acids, AminesConvergent, high-yielding, broad substrate scopeRequires coupling agents, potential for side reactionsRapidly generating libraries of N-substituted amides.
Nitrile Hydrolysis Nitrile → Amide3-CyanopyridinesAtom-economical, useful for primary amidesCan over-hydrolyze to carboxylic acid, harsh conditionsSynthesizing primary (unsubstituted) nicotinamides.
Bohlmann-Rahtz Enamine + Ynone → PyridineAcyclic precursorsHigh control over substitution patterns, builds complexityMulti-step, can have lower overall yieldsCreating novel, highly substituted nicotinamide cores.
Cross-Coupling C-X + Nucleophile → C-NuHalo-nicotinamides, Boronic acidsHigh efficiency, excellent functional group toleranceRequires transition metal catalyst, potential for metal contaminationLate-stage functionalization and creating C-C or C-N bonds.

Conclusion

The synthesis of substituted nicotinamides is a well-developed field with a diverse toolkit available to the modern chemist. The choice of synthetic route is not arbitrary but a strategic decision based on the desired substitution pattern, availability of starting materials, required scale, and economic considerations. Direct amidation of nicotinic acids and hydrolysis of nicotinonitriles remain the workhorses for many applications due to their reliability and access to precursors. For constructing more complex and novel scaffolds, de novo ring syntheses like the Bohlmann-Rahtz method offer unparalleled control. Finally, modern cross-coupling reactions provide a highly efficient and precise method for late-stage functionalization, enabling the rapid diversification of lead compounds in drug discovery programs. A thorough understanding of these methodologies empowers researchers to design and execute robust and efficient syntheses of this vital class of molecules.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-4-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-4-methoxynicotinic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, explaining the causality behind each step to foster a culture of safety and compliance in the laboratory.

While a specific Safety Data Sheet (SDS) detailing the complete hazard profile of this compound is not always available, its structure—a halogenated pyridine derivative—provides a clear basis for assessing its potential hazards and determining the correct disposal pathway.[1][2] We will proceed with a cautious approach, treating it as a hazardous substance requiring specialized disposal.

Part 1: Hazard Assessment and Immediate Safety

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. Based on analogous structures like pyridine derivatives and other fluorinated organic acids, we can extrapolate a likely hazard profile.

Table 1: Extrapolated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Classification Potential Effects Required PPE Rationale
Skin Irritant Causes skin irritation upon contact.[3] Nitrile or Butyl rubber gloves, Lab Coat.[1] Prevents direct skin contact and potential absorption.
Serious Eye Irritant Causes serious eye irritation or damage.[3] Safety glasses with side-shields or chemical splash goggles.[1] Protects eyes from accidental splashes of solid particles or solutions.
Respiratory Irritant May cause respiratory irritation if inhaled as dust.[3] Use only in a well-ventilated area or a certified chemical fume hood.[1][4] Minimizes the inhalation of airborne particles.
Acute Toxicity (Oral) Harmful if swallowed. No eating, drinking, or smoking in the lab.[5] Prevents accidental ingestion.

| Hazardous to the Aquatic Environment | Potential for long-term adverse effects in the aquatic environment. | Do not dispose down the drain.[4] | Prevents environmental contamination. |

Emergency Spill Procedures

Accidents can happen despite the best precautions.[4] An immediate and correct response is critical.

  • Small Spills: For minor spills contained within a fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[2]

  • Large Spills: In the event of a large spill, especially outside of a containment hood, evacuate the immediate area to prevent exposure.[1] Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1][2]

Part 2: The Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound must be managed as regulated hazardous waste from the moment it is generated.[6][7] Federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), govern this process.[6][8]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective waste management.

  • Classify as Halogenated Organic Waste: Due to the fluorine atom, this compound is a halogenated organic. It must be segregated from non-halogenated waste streams.[9] Mixing these wastes complicates the disposal process, as incineration requirements and costs differ significantly.[9]

  • Maintain Incompatibility Separation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases in the same container to avoid potentially reactive chemical events.[10]

  • Segregate Waste Forms:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and gloves in a dedicated container for solid hazardous waste.[2]

    • Liquid Waste: If the compound is in solution, collect it in a container designated for halogenated organic liquid waste.[11]

    • Aqueous Waste: Aqueous solutions containing this compound must be treated as organic waste, not poured down the drain.[12]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are crucial for safety and compliance.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][10] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.[11]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[9][13] The label must include:

    • The words "Hazardous Waste" .[7][13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the hazards (e.g., Irritant, Toxic).[1][7]

Step 3: Accumulation and Storage

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[6][7]

  • Designate the SAA: The SAA must be within the laboratory where the waste is generated and under the control of the laboratory personnel.[6][8]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[6][11] This prevents the release of vapors and protects against spills.

  • Adhere to Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[6][13] Once this limit is reached, the EHS office must remove the waste within three days.[6]

Step 4: Final Disposal

The final disposal of this compound is a regulated process that must be handled by trained professionals.

  • Schedule a Pickup: Once your waste container is full or you no longer need it, arrange for collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][10]

  • Prohibited Disposal Methods:

    • DO NOT pour this compound or its solutions down the drain.[4][9]

    • DO NOT dispose of it in the regular trash.[4]

  • Likely Disposal Method: As a halogenated organic compound, the most probable disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Accumulation cluster_4 Step 4: Final Disposal A Waste Generated (this compound) B Classify as 'Halogenated Organic Waste' A->B C Separate Solids, Liquids, & Contaminated PPE B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Attach 'Hazardous Waste' Label - Full Chemical Name - Hazard Warnings D->E F Store in Designated SAA (Satellite Accumulation Area) E->F G Keep Container Securely Closed F->G H Container Full or No Longer Needed? G->H H->G No I Contact EHS for Pickup H->I Yes J Prohibited: Drain or Trash Disposal I->J

Caption: Disposal workflow for this compound waste.

By adhering to this structured protocol, you ensure that your laboratory practices remain compliant with safety regulations and contribute to the protection of our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.